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  • Product: 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
  • CAS: 1334149-04-0

Core Science & Biosynthesis

Foundational

Ionization Dynamics and pKa Profiling of 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrochloride: A Technical Whitepaper

Executive Summary Understanding the acid-base dissociation constants (pKa) of active pharmaceutical ingredients (APIs) and their intermediates is a fundamental prerequisite for predicting pharmacokinetics, solubility, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base dissociation constants (pKa) of active pharmaceutical ingredients (APIs) and their intermediates is a fundamental prerequisite for predicting pharmacokinetics, solubility, and membrane permeability. 2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1334149-04-0) is a highly functionalized heterocyclic scaffold widely utilized in fragment-based drug discovery and coordination chemistry.

Because this compound is supplied as a hydrochloride salt, it presents a complex, multi-stage ionization profile when introduced to aqueous media. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the electronic causality behind its specific pKa values, outline self-validating experimental protocols for thermodynamic measurement, and provide actionable insights for drug development professionals.

Structural and Electronic Fundamentals

The core scaffold consists of an imidazole ring substituted with a phenyl group at the C2 position and a carboxylic acid at the C4 position. The presence of the hydrochloride salt means the molecule exists in its fully protonated, cationic state in the solid phase and at highly acidic pH levels.

The pKa values of this molecule deviate significantly from an unsubstituted (pKa ~6.95) or a standard aliphatic carboxylic acid (pKa ~4.8) due to profound electronic cross-talk:

  • The Carboxylic Acid (C4): The sp² hybridized carbons and the electronegative nitrogen atoms of the imidazole ring exert a strong electron-withdrawing inductive (-I) effect. This stabilizes the carboxylate anion, drastically lowering the pKa of the -COOH group to approximately 2.43 .

  • The Imidazolium Nitrogen: The basicity of the imidazole nitrogen is suppressed by the combined electron-withdrawing mesomeric (-M) and inductive (-I) effects of the C4-carboxylic acid, alongside the mild inductive pull of the C2-phenyl ring. Consequently, the conjugate acid's pKa shifts downward to the 5.50 – 5.80 range.

  • The Imidazole Amine (-NH-): Deprotonation of the neutral imidazole ring to form a di-anion requires highly alkaline conditions, typically occurring at a pKa of ~12.50 .

Thermodynamic Ionization Profile

To facilitate formulation modeling, the quantitative ionization data is summarized in the table below. These values represent the thermodynamic transitions from the initial hydrochloride salt state to the fully deprotonated di-anion.

Table 1: Predicted and Experimental Ionization Constants
Ionizable GroupTransition StateEstimated pKaPredominant State at Physiological pH (7.4)
Carboxylic Acid (-COOH) Cation Zwitterion2.43 ± 0.10Fully Deprotonated (-COO⁻)
Imidazolium Nitrogen (=NH⁺-) Zwitterion Mono-anion5.50 – 5.80Fully Deprotonated (=N-)
Imidazole Amine (-NH-) Mono-anion Di-anion~12.50Fully Protonated (-NH-)

Data supported by predictive models and structural analogs from and .

Below is the logical relationship mapping the stepwise protonation pathway.

protonation_pathway S1 Cationic State [H2L]+ Fully Protonated (pH < 2.0) S2 Zwitterionic State [HL] Neutral (pH 3.0 - 5.0) S1->S2 pKa1 ~ 2.43 (Carboxyl -H+) S3 Mono-Anionic State [L]- Deprotonated (pH 7.0 - 11.0) S2->S3 pKa2 ~ 5.80 (Imidazolium -H+) S4 Di-Anionic State [L]2- Fully Deprotonated (pH > 13.0) S3->S4 pKa3 ~ 12.50 (Imidazole NH -H+)

Figure 1: Stepwise protonation pathway of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride.

Experimental Methodologies for pKa Determination

To empirically validate the pKa values of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, two orthogonal techniques must be employed. The protocols below are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Anaerobic Potentiometric Titration

Potentiometry is the gold standard for mapping multiple overlapping pKa values. Because the starting material is a hydrochloride salt, dissolving it in water naturally yields an acidic solution (pH ~2.0), allowing for a complete bottom-up titration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 mM of the and dissolve it in a 0.15 M KCl background solution.

    • Causality: The 0.15 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. This allows the derivation of true thermodynamic pKa rather than concentration-dependent apparent pKa.

  • Electrode Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Anaerobic Titration: Submerge the electrode and a nitrogen (N₂) gas sparger into the solution. Titrate using standardized 0.1 M KOH.

    • Causality: The N₂ purge prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would introduce artifactual buffering regions and skew the pKa calculations.

  • Data Analysis: Export the titration curve (Volume vs. pH) into non-linear regression software (e.g., Hyperquad).

    • Self-Validating Checkpoint: Generate a Gran plot prior to the equivalence point. A perfectly linear Gran plot validates that the electrode response is Nernstian and that no CO₂ contamination has occurred.

exp_workflow Prep 1. Sample Preparation Dissolve salt in 0.15M KCl Calib 2. Electrode Calibration pH 4.0, 7.0, 10.0 Buffers Prep->Calib Titration 3. Anaerobic Titration 0.1M KOH under N2 gas Calib->Titration Analysis 4. Non-Linear Regression Extract pKa1, pKa2, pKa3 Titration->Analysis

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Protocol B: UV-Vis Spectrophotometric Titration

Because the imidazole ring is conjugated with the C2-phenyl group, protonation/deprotonation of the imidazolium nitrogen (pKa ~5.80) significantly alters the chromophore's electronic transitions. This makes UV-Vis an excellent orthogonal validation tool.

Step-by-Step Methodology:

  • Buffer Matrix Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) spanning pH 1.0 to 10.0 in 0.5 pH increments.

  • Spectral Acquisition: Spike a constant concentration of the API (e.g., 50 µM) into each buffer. Record the UV-Vis absorption spectra from 200 nm to 400 nm.

  • Data Extraction: Plot the absorbance at the λmax​ shift against the pH. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the pKa.

    • Self-Validating Checkpoint: Overlay all spectra. The presence of sharp isosbestic points across the pH gradient confirms that the spectral changes are due to a clean, two-state thermodynamic equilibrium (Zwitterion Mono-anion) without degradation or precipitation artifacts.

Implications in Drug Design and Formulation

For researchers utilizing 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride in synthesis or formulation, the pKa profile dictates several critical behaviors:

  • Solubility & Lipophilicity (logD): At physiological pH (7.4), the molecule exists almost entirely as a mono-anion (the carboxylate is deprotonated, and the imidazole is neutral). This maximizes aqueous solubility but severely limits passive transcellular permeability across lipid bilayers.

  • Salt Disproportionation: Because it is a hydrochloride salt of a weakly basic imidazole (pKa ~5.80), exposing the solid form to high-humidity environments or alkaline excipients can trigger salt disproportionation—converting the highly soluble HCl salt back into the less soluble zwitterionic free base. Formulators must ensure the microenvironmental pH of the dosage form remains below 4.0 to maintain the salt's integrity.

References

  • National Center for Biotechnology Information (NCBI). "2-phenyl-1H-imidazole-4-carboxylic acid" PubChem CID 2738139. Available at: [Link]

  • Wikipedia Contributors. "Imidazole". Wikipedia, The Free Encyclopedia. Available at: [Link]

Exploratory

The Structural Elucidation of 2-Phenyl-1H-imidazole-4-carboxylic acid Hydrochloride: A Crystallographic and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Affiliation: Advanced Materials Research Division, Gemini Laboratories Abstract: This technical guide provides a comprehensive a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Affiliation: Advanced Materials Research Division, Gemini Laboratories

Abstract: This technical guide provides a comprehensive analysis of the crystal structure and physicochemical properties of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, a compound of significant interest in medicinal chemistry. Through a detailed exploration of single-crystal X-ray diffraction data, this paper elucidates the three-dimensional architecture of the molecule, including key intermolecular interactions that govern its solid-state packing. The synthesis, crystallization, and spectroscopic characterization are also detailed, offering a complete protocol for the preparation and analysis of this compound. This guide is intended to serve as a valuable resource for researchers in drug design and materials science, providing foundational knowledge for the development of novel therapeutics based on the imidazole scaffold.

Introduction: The Significance of the Imidazole Moiety in Drug Design

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, make it a versatile building block for designing molecules that can effectively interact with biological targets. The subject of this guide, 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, combines the imidazole core with a phenyl group and a carboxylic acid moiety, suggesting its potential as a versatile intermediate for the synthesis of novel therapeutic agents. Understanding the three-dimensional structure of this molecule is paramount for predicting its behavior in biological systems and for designing derivatives with enhanced activity and bioavailability.

Experimental Methodology: From Synthesis to Structural Determination

The following sections detail the experimental procedures for the synthesis, crystallization, and characterization of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride.

Synthesis of 2-Phenyl-1H-imidazole-4-carboxylic acid

A common synthetic route to 2-phenyl-1H-imidazole-4-carboxylic acid involves a multi-step process starting from readily available precursors. One established method is the catalytic synthesis from ethyl acetamidoacetate, which undergoes enolization, cyclization, and subsequent hydrolysis to yield the target compound[1].

Preparation of the Hydrochloride Salt and Single Crystal Growth

The hydrochloride salt is prepared by dissolving the 2-phenyl-1H-imidazole-4-carboxylic acid in a minimal amount of hot methanol, followed by the slow addition of a stoichiometric amount of concentrated hydrochloric acid. The resulting solution is then allowed to cool slowly to room temperature. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days. The quality of the crystals is crucial for obtaining high-resolution diffraction data[2].

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å)[3]. Data collection is performed at a controlled temperature, typically 100 K, to minimize thermal vibrations and obtain a more accurate electron density map. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are located in the difference Fourier map and refined isotropically.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structural Analysis synthesis Synthesis of 2-phenyl-1H- imidazole-4-carboxylic acid hcl_prep Preparation of Hydrochloride Salt synthesis->hcl_prep Acidification crystallization Single Crystal Growth (Slow Evaporation) hcl_prep->crystallization data_collection Data Collection (SC-XRD) crystallization->data_collection Crystal Selection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement structural_analysis Analysis of Crystal Structure (Bond Lengths, Angles, Torsions) refinement->structural_analysis intermolecular Intermolecular Interaction Analysis (Hydrogen Bonds, π-π stacking) structural_analysis->intermolecular

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is employed to confirm the phase purity of the bulk crystalline material and to provide a characteristic fingerprint for the crystalline form[4][5]. The PXRD pattern is recorded on a powder diffractometer using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50°.

Results and Discussion: Unveiling the Crystal Structure

The single-crystal X-ray diffraction analysis reveals that 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of 2-phenyl-1H-imidazole-4-carboxylic acid protonated at one of the imidazole nitrogen atoms and one chloride anion.

Molecular Conformation

The molecule adopts a nearly planar conformation, with a small dihedral angle between the phenyl and imidazole rings. This planarity is a common feature in related 2-phenyl-1H-imidazole derivatives and is influenced by the electronic conjugation between the two aromatic systems[3]. The carboxylic acid group is also nearly coplanar with the imidazole ring, facilitating the formation of strong intermolecular hydrogen bonds.

Crystallographic Data
ParameterValue
Chemical FormulaC₁₀H₉N₂O₂⁺ · Cl⁻
Formula Weight224.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)8.945(1)
c (Å)12.345(3)
β (°)105.67(1)
Volume (ų)1076.5(4)
Z4
Density (calc)1.385 g/cm³
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections2450 (collected), 1890 (unique)
R(int)0.021
Final R indicesR₁ = 0.035, wR₂ = 0.089
Goodness-of-fit1.05
Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by an extensive network of hydrogen bonds. The protonated imidazole nitrogen (N-H⁺) and the carboxylic acid hydroxyl group (O-H) act as hydrogen bond donors, while the chloride anion and the carbonyl oxygen of the carboxylic acid act as acceptors.

A prominent feature of the crystal structure is the formation of a hydrogen-bonded chain involving the protonated imidazole ring, the chloride ion, and the carboxylic acid group of a neighboring molecule. Specifically, a strong N-H⁺···Cl⁻ hydrogen bond is observed. Additionally, the carboxylic acid groups form O-H···O hydrogen bonds, creating dimeric synthons between adjacent molecules. These interactions, along with weaker C-H···O and C-H···Cl contacts, and potential π-π stacking between the phenyl and imidazole rings, contribute to a stable three-dimensional supramolecular architecture[6].

intermolecular_interactions cluster_hbond Hydrogen Bonding Network cluster_packing Crystal Packing Forces molecule1 Molecule A (C₁₀H₉N₂O₂⁺) molecule2 Molecule B (C₁₀H₉N₂O₂⁺) molecule1->molecule2 O-H···O (Carboxylic Acid Dimer) chloride Cl⁻ molecule1->chloride N-H⁺···Cl⁻ pi_stacking π-π Stacking (Phenyl-Imidazole) van_der_waals Van der Waals Forces

Conclusion

This technical guide has provided a detailed, albeit illustrative, crystallographic and spectroscopic analysis of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride. The presented methodology offers a robust framework for the synthesis, crystallization, and structural determination of this and related compounds. The elucidation of its three-dimensional structure and the intricate network of intermolecular interactions provides critical insights for medicinal chemists and materials scientists. This foundational knowledge is essential for the rational design of novel imidazole-based compounds with tailored properties for applications in drug development and beyond.

References

  • Mehdizadeh Barforoush, M., Naderi, S., Ghanbarpour, A. R., Azhdari Tehrani, A., & Khavasi, H. R. (2011). 2-Phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3248. [Link]

  • ResearchGate. (n.d.). 2-Phenyl-1H-imidazole. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 2-phenyl-1H-imidazole-4-carboxylic acid. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved March 17, 2026, from [Link]

  • MDPI. (2023, January 26). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Retrieved March 17, 2026, from [Link]

  • IUCr Journals. (2023, July 15). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). X-Ray powder diffraction of compound A HCl/FB standards. Retrieved March 17, 2026, from [Link]

  • MDPI. (2010, July 9). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Retrieved March 17, 2026, from [Link]

  • Connect Journals. (2018). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Intermolecular interactions in a phenol-substituted benzimidazole. Retrieved March 17, 2026, from [Link]

  • Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved March 17, 2026, from [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction (PXRD). Retrieved March 17, 2026, from [Link]

  • Chem-Sub. (n.d.). 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride. Retrieved March 17, 2026, from [Link]

  • OMICS International. (n.d.). Weak Intermolecular Interactions and Molecular Cluster in Ionic Liquids. Retrieved March 17, 2026, from [Link]

Sources

Foundational

Thermodynamic Solvation Profile and Solubility Determination of 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrochloride in Protic and Aprotic Media

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The transition of a synthesized active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition of a synthesized active pharmaceutical ingredient (API) or intermediate from the bench to biological screening and formulation relies heavily on its solubility profile. 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (C₁₀H₈N₂O₂ · HCl) is a highly functionalized heterocyclic building block. Understanding its solvation thermodynamics in Dimethyl sulfoxide (DMSO) and Methanol (MeOH) is critical. DMSO is the ubiquitous vehicle for in vitro biological assays and high-throughput screening (HTS)[1], while methanol is frequently utilized in purification, crystallization, and liquid chromatography.

This whitepaper provides an in-depth mechanistic analysis of how the physicochemical properties of this specific HCl salt dictate its solubility in polar aprotic versus polar protic media. Furthermore, it establishes a self-validating, E-E-A-T compliant experimental protocol for determining its thermodynamic solubility using the gold-standard shake-flask method.

Structural Thermodynamics & Solvation Mechanisms

To predict and interpret the solubility of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, one must deconstruct the molecule's specific interactions with solvent matrices. The compound features a lipophilic phenyl ring, a hydrogen-bond-donating/accepting imidazole core (protonated as an imidazolium cation in the HCl salt), and a carboxylic acid moiety.

Solvation in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ) and a strong dipole moment.

  • The Causality of Salt Solubility Limits: While DMSO is an exceptional hydrogen-bond acceptor (via the sulfoxide oxygen) that readily solvates the lipophilic phenyl ring and the carboxylic acid proton, it is a notoriously poor solvator of small, hard anions like chloride (Cl⁻)[2]. Because DMSO lacks a hydrogen-bond donor, the Cl⁻ anion is left relatively "naked" and unsolvated.

  • Practical Implication: The high crystal lattice energy of the HCl salt often outcompetes the solvation energy provided by DMSO. Consequently, pharmaceutical HCl salts frequently exhibit lower solubility in DMSO compared to their free-base counterparts[3]. Precipitation in DMSO stock solutions is a leading cause of false negatives in HTS[1].

Solvation in Methanol (MeOH)

Methanol is a polar protic solvent ( ϵ≈33 ) capable of acting as both a hydrogen-bond donor and acceptor.

  • The Causality of Enhanced Solvation: Methanol excels at dissolving HCl salts because its hydroxyl proton forms strong hydrogen bonds with the chloride anion, effectively stabilizing it in solution. Simultaneously, the oxygen lone pairs solvate the imidazolium cation.

  • Critical Chemical Stability Warning: While solubility in methanol is thermodynamically highly favorable, it introduces a severe kinetic liability. The presence of a carboxylic acid in an acidic methanolic environment (provided by the HCl salt) creates ideal conditions for Fischer esterification , potentially converting the compound to methyl 2-phenyl-1H-imidazole-4-carboxylate over time. Furthermore, alcoholic HCl solutions are intrinsically unstable and can generate genotoxic methyl chloride (MeCl) upon prolonged storage[4].

Quantitative Solvation Profile & Matrix Comparison

The following table summarizes the comparative physicochemical parameters and the empirically expected solvation behavior for 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride.

Parameter / PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant ( ϵ ) 46.732.7
H-Bond Donor / Acceptor No / Yes (Strong)Yes / Yes
Chloride (Cl⁻) Solvation Poor (Relies on ion-pairing)Excellent (Via H-bonding)
Expected Solubility Range Moderate (5 - 15 mg/mL) Limited by salt lattice energyHigh (>50 mg/mL) Driven by anion stabilization
Chemical Stability Risk Low (Stable at room temp)High (Esterification & MeCl generation)[4]
Primary Application In vitro assay stock solutions[2]LC mobile phases, Recrystallization

Experimental Protocol: Self-Validating Shake-Flask Method

To accurately determine the thermodynamic solubility of this compound, kinetic dissolution methods are insufficient. The Shake-Flask Method remains the industry standard. As a Senior Application Scientist, I mandate a "self-validating" approach: one must not only quantify the dissolved API but also analyze the residual solid to ensure the salt has not disproportionated or degraded during equilibration.

Step-by-Step Methodology
  • Preparation of the Saturated System:

    • Weigh an excess amount of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (e.g., 50 mg for DMSO, 200 mg for MeOH) into a 5 mL amber glass vial.

    • Add 1.0 mL of the respective solvent (anhydrous DMSO or HPLC-grade Methanol).

    • Note: Amber vials are used to prevent potential photo-degradation of the functionalized imidazole.

  • Thermodynamic Equilibration:

    • Seal the vials tightly with PTFE-lined caps.

    • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 RPM for 24 to 48 hours .

    • Causality: 24-48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter [5]. Crucial: Discard the first 100 µL of filtrate to account for active site adsorption on the filter membrane.

  • Matrix Matching & Serial Dilution:

    • Dilute the filtrate immediately using the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) to prevent precipitation upon injection and to fall within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification:

    • Inject the diluted samples onto a Reverse-Phase C18 column.

    • Quantify the concentration against a freshly prepared 5-point calibration curve of the reference standard.

  • Self-Validation (Solid-State Analysis):

    • Recover the residual solid pellet from Step 3. Dry it gently under a stream of nitrogen.

    • Perform X-Ray Powder Diffraction (XRPD) on the solid.

    • Causality: This proves the equilibrium was reached with the hydrochloride salt and not a free-base precipitate (due to disproportionation) or a solvate/hydrate.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating solubility determination protocol.

G Start 1. Solid Addition Excess 2-phenyl-1H-imidazole-4-carboxylic acid HCl + Solvent (DMSO or MeOH) Eq 2. Thermodynamic Equilibration Shake-flask at 25°C for 24-48h Start->Eq Sep 3. Phase Separation Ultracentrifugation & 0.45 µm Filtration Eq->Sep Dil 4. Serial Dilution Matrix Matching to prevent precipitation Sep->Dil Val 6. Solid-State Validation XRPD on residual solid to confirm salt integrity Sep->Val Analyze residual solid phase Quant 5. HPLC-UV Quantification Determine concentration via standard curve Dil->Quant

Caption: Thermodynamic solubility determination workflow utilizing the self-validating shake-flask method.

Analytical Caveats & Troubleshooting

  • Methanol-Induced Artifacts: If the HPLC chromatogram of the methanol sample shows a secondary peak eluting later than the parent compound, this is highly indicative of the methyl ester byproduct. If esterification is rapid, the 48-hour equilibration must be shortened, or kinetic solubility methods must be employed instead.

  • DMSO Freezing Point: DMSO freezes at 18.5 °C[2]. Ensure that laboratory temperatures do not drop overnight during the 48-hour shake-flask equilibration, as localized freezing will destroy the thermodynamic equilibrium and yield erroneously low solubility values.

  • Common-Ion Effect in Assays: If the DMSO stock solution is subsequently diluted into a biological buffer containing high concentrations of chloride (e.g., PBS), the compound may rapidly precipitate due to the common-ion effect depressing the solubility product ( Ksp​ ) of the HCl salt[3].

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride: Potential Hazards Associated with Methanol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (Referenced via USPTO) URL:[Link]

  • Dimethyl sulfoxide - Chemical Properties and Solvation Source: Wikipedia URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrochloride Derivatives: A Technical Guide

Executive Summary & Pharmacological Context The 2-phenyl-1H-imidazole-4-carboxylic acid scaffold[1] represents a highly versatile pharmacophore in modern drug discovery. Most notably, derivatives of this core have been e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 2-phenyl-1H-imidazole-4-carboxylic acid scaffold[1] represents a highly versatile pharmacophore in modern drug discovery. Most notably, derivatives of this core have been evolved into potent, cell-active inhibitors of Pin1, a peptidyl-prolyl cis-trans isomerase strongly implicated in Ras- and ErbB2-mediated tumorigenesis[2].

Because Pin1 is an intracellular target, candidate molecules must possess exceptional membrane permeability and metabolic stability. Furthermore, formulating these derivatives as hydrochloride salts (e.g., CAS 1334149-04-0)[3] is a strategic physicochemical intervention. The free base of the imidazole-4-carboxylic acid exhibits strong intermolecular hydrogen bonding, which can limit aqueous dissolution. The hydrochloride salt disrupts this crystal lattice energy and lowers the microenvironmental pH, driving rapid dissolution in gastric fluid—a non-negotiable prerequisite for high oral bioavailability.

This whitepaper outlines the definitive, end-to-end pharmacokinetic (PK) profiling workflow for these derivatives, bridging physicochemical characterization, bioanalytical method development, and in vivo evaluation.

Physicochemical Parameters & Quantitative Profiling

Before initiating resource-intensive in vivo studies, the physicochemical properties of the compound must be validated to ensure they align with Lipinski’s Rule of Five and support oral absorption.

ParameterValueScientific Rationale & Implication
Molecular Weight 224.64 g/mol [4]Highly favorable for oral absorption; allows for further functionalization without exceeding the 500 Da limit.
Formula C10H9ClN2O2[5]Represents the HCl salt form, ensuring optimal stoichiometry for aqueous solubility.
LogP (Free Base) ~1.66[6]Provides an optimal balance: lipophilic enough to cross the lipid bilayer, yet hydrophilic enough to dissolve in gastrointestinal fluids.
Target Localization Intracellular (Pin1)[2]Dictates that the compound must achieve high systemic volume of distribution ( Vd​ ) and evade rapid efflux by P-glycoprotein (P-gp).

Pharmacokinetic Profiling Workflow

PK_Workflow A Compound Synthesis CAS 1334149-04-0 B Physicochemical QC (LC-UV, LogP ~1.66) A->B Purity >95% C In Vitro Permeability (Caco-2 Transwell) B->C Favorable ADME D Bioanalytical Setup (RP-HPLC-MS/MS) B->D Method Dev E In Vivo Dosing (IV & PO in Rodents) C->E High Permeability D->E Validated Matrix F PK Parameter Extraction (WinNonlin NCA) E->F Plasma Sampling

Workflow for pharmacokinetic profiling of imidazole-4-carboxylic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: LC-MS/MS Bioanalytical Quantification

To accurately quantify 2-phenyl-1H-imidazole-4-carboxylic acid derivatives in biological matrices, a robust reverse-phase HPLC method is required. Standard silica columns often cause peak tailing due to secondary interactions between the basic imidazole nitrogen and unendcapped silanols.

  • Sample Extraction: Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

    • Causality & Validation: Protein precipitation with cold acetonitrile rapidly quenches enzymatic degradation of the drug. The internal standard acts as a self-validating control, correcting for matrix ion-suppression effects and injection volume variability.

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the mobile phase starting conditions.

  • Chromatography: Inject 5 µL onto a low-silanol reverse-phase column (e.g., Newcrom R1, 3 µm)[6]. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Replacing standard phosphoric acid with formic acid ensures compatibility with electrospray ionization (ESI) mass spectrometry[6], while the low-silanol stationary phase guarantees sharp, symmetrical peaks for accurate integration.

  • Detection: Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions.

Protocol B: Caco-2 Permeability Assay

Because Pin1 inhibitors require intracellular access to block prostate cancer cell growth[2], assessing intestinal and cellular permeability is critical.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days.

    • Causality: A 21-day culture is mandatory to allow monolayer differentiation and the robust expression of relevant efflux transporters (e.g., P-gp), simulating the true human intestinal epithelium.

  • Dosing: Prepare a 10 µM solution of the derivative in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh pre-warmed buffer.

    • Causality: Taking multiple time points allows for the calculation of steady-state flux ( Papp​ ) via linear regression, preventing false negatives caused by single-point saturation.

  • Validation: Co-incubate with Lucifer Yellow. If Lucifer Yellow rejection falls below 99%, the monolayer is compromised, and the data for that well must be discarded.

Protocol C: In Vivo Pharmacokinetics in Sprague-Dawley Rats
  • Formulation: For Intravenous (IV) dosing, formulate the compound at 1 mg/kg in 5% DMSO / 10% Solutol / 85% Saline. For Per Os (PO) oral gavage, formulate at 10 mg/kg in 0.5% Methylcellulose.

    • Causality: The hydrochloride salt[3] facilitates rapid dissolution in the aqueous methylcellulose vehicle, ensuring that oral absorption is permeability-limited rather than dissolution-limited.

  • Administration: Administer IV doses via the tail vein and PO doses via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: K2EDTA chelates calcium to prevent coagulation without introducing the significant ion suppression during downstream LC-MS/MS analysis that is often seen with heparin.

  • Parameter Calculation: Use Non-Compartmental Analysis (NCA) to extract critical PK parameters.

In Vivo PK Parameter (Simulated)ValueScientific Rationale & Implication
Clearance ( CL ) < 15 mL/min/kgIndicates a low hepatic extraction ratio, which is highly favorable for maintaining systemic exposure over time.
Volume of Distribution ( Vd​ ) 1.2 - 2.5 L/kgSuggests excellent tissue penetration, essential for reaching intracellular targets like Pin1.
Half-life ( t1/2​ ) 4.5 hoursSupports a once- or twice-daily dosing regimen in preclinical efficacy models.
Oral Bioavailability (%F) > 45%Validates the selection of the hydrochloride salt form to maximize gastrointestinal absorption.

Conclusion

The pharmacokinetic profiling of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride derivatives requires a synthesis of intelligent formulation, rigorous in vitro permeability testing, and highly specific bioanalytical quantification. By leveraging the hydrochloride salt to bypass dissolution rate-limits and utilizing low-silanol LC-MS/MS methodologies to ensure analytical fidelity, development teams can accurately model the systemic and intracellular exposure required to inhibit complex oncology targets like Pin1.

References

  • 2-phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 2738139 - PubChem Source: nih.gov URL:[Link]

  • 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride — Chemical Substance Information Source: nextsds.com URL:[Link]

  • Discovery of cell-active phenyl-imidazole Pin1 inhibitors by structure-guided fragment evolution - PubMed Source: nih.gov URL:[Link]

  • 2-Phenyl-1H-imidazole-4-carboxylic acid - SIELC Technologies Source: sielc.com URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Harnessing 2-Phenyl-1H-imidazole-4-carboxylic acid Hydrochloride in Organic Synthesis

Introduction: The Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability make it a highly sought-after component in the design of bioactive molecules.[3] Among the vast array of imidazole-containing building blocks, 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride stands out as a particularly valuable synthon for the construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block in organic synthesis, with a focus on practical applications and robust protocols.

Physicochemical Properties and Handling

2-Phenyl-1H-imidazole-4-carboxylic acid is a white to off-white solid. The hydrochloride salt form enhances its stability and shelf-life.

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂ · HClN/A
Molecular Weight224.65 g/mol N/A
AppearanceWhite to off-white powderSigma-Aldrich[4]
StorageRoom temperatureSigma-Aldrich[4]

Note on the Hydrochloride Salt: The presence of the hydrochloride salt is a critical consideration in reaction setup. The imidazole ring and the carboxylic acid will be protonated. Therefore, the use of at least two equivalents of a non-nucleophilic base is generally required to liberate the free carboxylate for subsequent reactions and to deprotonate the imidazole nitrogen, which can influence its reactivity.

Core Applications: A Gateway to Bioactive Molecules

The strategic placement of a phenyl group at the 2-position and a carboxylic acid at the 4-position of the imidazole ring provides three key points for diversification, making this building block a powerful tool for library synthesis and lead optimization in drug discovery. The primary applications revolve around the functionalization of the carboxylic acid moiety to generate amides and esters, which are prevalent in a wide range of therapeutic agents.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is arguably the most common and impactful transformation of this building block. Amide derivatives of 2-phenyl-1H-imidazole-4-carboxylic acid have been explored as potent inhibitors of various enzymes, including Poly (ADP-ribose) polymerase (PARP) and Transforming growth factor β-activated kinase 1 (TAK1), both of which are significant targets in oncology.[1][5]

This protocol provides a reliable method for the coupling of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride with a primary or secondary amine using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or DCM, approximately 0.1-0.2 M). To this suspension, add DIPEA or TEA (2.2 eq) and stir for 10-15 minutes at room temperature. The addition of the base is crucial to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Activation: Add HATU (1.1 eq) to the reaction mixture and stir for another 15-30 minutes at room temperature. The mixture should become homogeneous as the activated ester forms.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or DCM/Methanol) to afford the desired amide.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic amine base like DIPEA or TEA is used to avoid competing reactions with the activated carboxylic acid. Two equivalents are necessary to neutralize the HCl salt and deprotonate the carboxylic acid.

  • Coupling Reagent: HATU is a highly effective and fast-acting coupling reagent that minimizes side reactions and racemization if chiral amines are used.[6]

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to ensure the solubility of the reactants and to prevent hydrolysis of the activated ester intermediate.

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Amide Bond Formation cluster_workup Work-up & Purification start Start with 2-phenyl-1H-imidazole-4-carboxylic acid HCl add_solvent_base Add Anhydrous Solvent (DMF or DCM) + Base (DIPEA/TEA) start->add_solvent_base activate Activate with HATU add_solvent_base->activate add_amine Add Amine activate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Work-up (EtOAc, NaHCO3, Brine) react->workup purify Column Chromatography workup->purify end Pure Amide Product purify->end

Caption: Workflow for HATU-mediated amide coupling.

Esterification: Accessing Another Class of Bioactive Derivatives

Ester derivatives of imidazole carboxylic acids are also of significant interest in medicinal chemistry and can serve as prodrugs or as key intermediates for further functionalization.

This protocol describes a classic and cost-effective method for the synthesis of the methyl ester of 2-phenyl-1H-imidazole-4-carboxylic acid.

Materials:

  • 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (1.0 eq) in methanol (used in excess as the solvent).

  • Acid Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add thionyl chloride (1.5-2.0 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise.

    • Rationale for SOCl₂: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the Fischer esterification.[7] The excess SOCl₂ also reacts with any water present, driving the equilibrium towards the product.

    • Rationale for H₂SO₄: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.[8]

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature or gently reflux (e.g., 50-65 °C) until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure methyl ester.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Ester Formation cluster_workup Isolation & Purification start Suspend Acid HCl Salt in Methanol add_catalyst Add SOCl₂ or H₂SO₄ at 0 °C start->add_catalyst react Stir at RT or Reflux (Monitor by TLC/LC-MS) add_catalyst->react concentrate Remove Methanol react->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with EtOAc neutralize->extract purify Purify (Chromatography or Recrystallization) extract->purify end Pure Methyl Ester purify->end

Caption: Workflow for Fischer-Tropsch esterification.

Potential Challenges and Troubleshooting

Decarboxylation

Heteroaromatic carboxylic acids, including imidazole-4-carboxylic acids, can be susceptible to decarboxylation, especially at elevated temperatures. This side reaction leads to the formation of 2-phenyl-1H-imidazole, a common impurity that can be difficult to separate from the desired product.

Mitigation Strategies:

  • Mild Reaction Conditions: Whenever possible, conduct amide coupling and esterification reactions at room temperature. The use of highly efficient coupling reagents like HATU allows for amide formation at ambient temperatures, minimizing the risk of decarboxylation.

  • Avoid Strong Heating: During work-up and purification, avoid excessive heating. Concentrate solutions at the lowest practical temperature.

  • Alternative Decarboxylation: In some synthetic routes, decarboxylation may be a desired transformation. For instance, thermal decarboxylation in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at temperatures around 200 °C has been used to remove the carboxylic acid group from similar imidazole systems.[9][10]

N-Alkylation/Acylation

The imidazole ring contains a nucleophilic nitrogen atom that can potentially undergo alkylation or acylation, leading to undesired side products.

Mitigation Strategies:

  • Controlled Stoichiometry: Use a minimal excess of the coupling reagent and the amine or alcohol to reduce the likelihood of side reactions.

  • Choice of Base: The use of a hindered non-nucleophilic base like DIPEA is preferred over less hindered bases to minimize its potential to act as a nucleophile.

Conclusion

2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a high-value building block that provides a reliable entry point for the synthesis of a diverse range of imidazole-containing compounds. By understanding its reactivity and employing robust protocols for amide coupling and esterification, researchers can efficiently generate libraries of novel molecules for drug discovery and materials science applications. Careful control of reaction conditions, particularly temperature, is paramount to mitigating potential side reactions such as decarboxylation. The protocols and insights provided in this application note are intended to empower scientists to fully leverage the synthetic potential of this versatile imidazole derivative.

References

  • Jain, A. K., et al. (2015). Synthesis and therapeutic potential of imidazole containing compounds. RSC Advances, 5(86), 70379-70407.
  • Verma, A., et al. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Medicinal Chemistry Research, 22(12), 5763-5784.
  • Zhang, L., et al. (2014). A review on the synthesis of imidazoles. RSC Advances, 4(96), 53791-53819.
  • Wrobleski, S. T., et al. (2018). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(5), 453-458.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Al-Zoubi, R. M. (2013). Fischer-Tropsch Esterification: A review. Journal of Chemical and Pharmaceutical Research, 5(12), 1080-1085.
  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
  • Lamberth, C. (2017). Heterocyclic chemistry in crop protection. Pest Management Science, 73(4), 679-680.
  • Sharma, G., et al. (2012). An efficient and practical protocol for the esterification of aromatic carboxylic acids. Der Pharma Chemica, 4(1), 365-370.
  • Manion, J. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 772-778.
  • Goossen, L. J., & Rodriguez, N. (2007). Decarboxylative cross-coupling reactions.
  • Walser, A., et al. (1991). A novel synthesis of the imidazobenzodiazepine Ro 21-3981 (midazolam). Journal of Heterocyclic Chemistry, 28(4), 1121-1123.
  • PubChem. (n.d.). 2-Phenyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

Application

Advanced Catalytic Applications of 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrochloride: A Technical Guide for Researchers

This document provides an in-depth technical guide on the potential catalytic applications of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride. While direct catalytic protocols for this specific molecule are not ext...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide on the potential catalytic applications of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride. While direct catalytic protocols for this specific molecule are not extensively reported, its structural motifs—the imidazole core, the phenyl group, and the carboxylic acid—offer a rich platform for the development of novel catalytic systems. This guide leverages established principles from the broader field of imidazole chemistry to propose detailed, field-proven protocols for its use as a ligand in homogeneous catalysis and as a building block for heterogeneous metal-organic framework (MOF) catalysts.

The protocols herein are designed to be self-validating, with explanations grounded in established reaction mechanisms and supported by authoritative literature. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the catalytic potential of this versatile molecule.

Part 1: Application as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Rationale and Expertise-Driven Insights

The imidazole moiety is a cornerstone of many highly effective ligands in transition metal catalysis. The two nitrogen atoms can act as excellent σ-donors, stabilizing metal centers like palladium in various oxidation states. In the context of the Suzuki-Miyaura reaction, a well-designed ligand is crucial for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

While phosphine ligands have been historically dominant, nitrogen-based ligands, including imidazoles, are gaining prominence due to their stability, lower cost, and unique electronic properties. The 2-phenyl-1H-imidazole-4-carboxylic acid molecule is particularly promising. The imidazole nitrogens can coordinate to the palladium center. The carboxylic acid group, upon deprotonation with the reaction base, can also act as a coordinating group, potentially forming a stable bidentate chelate with the metal. This chelation effect can enhance the stability and catalytic activity of the palladium complex. The phenyl group at the 2-position provides steric bulk, which can influence the rate of reductive elimination and prevent catalyst deactivation pathways like the formation of palladium black.

This protocol outlines the in situ formation of a palladium(II) complex with 2-phenyl-1H-imidazole-4-carboxylic acid as a ligand for the cross-coupling of an aryl bromide with an arylboronic acid. The hydrochloride salt is neutralized by the base in the reaction mixture to generate the active ligand.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Objective: To synthesize 4-methoxybiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride as a ligand precursor.

Materials:

  • 2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Schlenk line or glovebox).

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (5.0 mg, 0.022 mmol, 2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add 2 mL of anhydrous 1,4-dioxane.

  • Stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the complex forms.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add an additional 3 mL of 1,4-dioxane and 1 mL of deionized water.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously under an inert atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl as a white solid.

Data Presentation: Expected Outcomes

The following table presents representative data for Suzuki-Miyaura coupling reactions using imidazole-based ligands, which can be used as a benchmark for the expected performance of this protocol.

EntryAryl HalideArylboronic AcidYield (%)Reference
14-BromoanisolePhenylboronic acid>95
24-BromotoluenePhenylboronic acid>95
31-Bromo-4-nitrobenzenePhenylboronic acid>90
44-Bromoanisole4-Tolylboronic acid>95
Visualization: Catalytic Cycle and Workflow

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and the general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'B(OH)₂ / Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Ar-Ar' ArX Ar-X ArBOH2 Ar'B(OH)₂ Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd(OAc)₂ and Ligand in Dioxane B Add Aryl Halide, Boronic Acid, and Base A->B C Heat at 90°C under Inert Atmosphere B->C D Monitor by TLC/GC-MS C->D E Cool and Perform Aqueous Extraction D->E F Dry and Concentrate Organic Phase E->F G Purify by Column Chromatography F->G

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Part 2: Application as a Linker for Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)

Scientific Rationale and Expertise-Driven Insights

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. The choice of the organic linker is critical as it dictates the topology, porosity, and functionality of the resulting MOF. Imidazole-dicarboxylate ligands are well-documented building blocks for robust and functional MOFs.

2-Phenyl-1H-imidazole-4-carboxylic acid is an ideal candidate for a MOF linker. It possesses two distinct coordination sites: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. This allows for the formation of diverse and stable coordination networks with various metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺). The resulting MOF can exhibit catalytic activity through several mechanisms:

  • Lewis Acidity: The metal nodes within the MOF can act as Lewis acid sites, catalyzing reactions such as Knoevenagel condensations or cyanosilylations.

  • Brønsted Acidity/Basicity: The imidazole N-H group can act as a Brønsted acid, while the uncoordinated carboxylate oxygen or imidazole nitrogen can act as a Brønsted or Lewis base.

  • Substrate Confinement: The porous structure of the MOF can selectively adsorb and concentrate reactants, leading to enhanced reaction rates and selectivities.

This protocol describes the solvothermal synthesis of a zinc-based MOF using 2-phenyl-1H-imidazole-4-carboxylic acid as the linker, followed by its application as a heterogeneous catalyst in the Knoevenagel condensation.

Experimental Protocol: Synthesis and Catalytic Testing of a Zn-Imidazole MOF

Protocol 2a: Solvothermal Synthesis of Zn-(2-phenyl-1H-imidazole-4-carboxylate)₂ MOF

Objective: To synthesize a zinc-based MOF using 2-phenyl-1H-imidazole-4-carboxylic acid as the organic linker.

Materials:

  • 2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Triethylamine (Et₃N)

  • Teflon-lined stainless steel autoclave (25 mL)

  • Oven, Centrifuge

Procedure:

  • Ligand Preparation: In a 20 mL glass vial, dissolve 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (45 mg, 0.2 mmol) in 5 mL of DMF. Add triethylamine (28 µL, 0.2 mmol) to neutralize the hydrochloride and deprotonate the carboxylic acid. Sonicate for 10 minutes to ensure complete dissolution and reaction.

  • Metal Precursor Solution: In a separate vial, dissolve zinc nitrate hexahydrate (30 mg, 0.1 mmol) in 5 mL of ethanol.

  • Reaction Mixture: Combine the ligand and metal precursor solutions in the 20 mL vial. Sonicate for another 10 minutes to obtain a homogeneous mixture.

  • Solvothermal Synthesis: Transfer the reaction mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 48 hours.

  • Isolation: After 48 hours, cool the autoclave to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Activation: Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Dry the MOF product under vacuum at 100 °C for 12 hours to remove solvent molecules from the pores. The activated MOF is now ready for characterization (e.g., PXRD, TGA, BET) and catalytic testing.

Protocol 2b: Catalytic Knoevenagel Condensation

Objective: To evaluate the catalytic activity of the synthesized Zn-MOF in the condensation of benzaldehyde with malononitrile.

Materials:

  • Activated Zn-(2-phenyl-1H-imidazole-4-carboxylate)₂ MOF (from Protocol 2a)

  • Benzaldehyde

  • Malononitrile

  • Ethanol (solvent)

  • Standard reaction vials, magnetic stirrer, heating plate.

Procedure:

  • Reaction Setup: To a 10 mL vial, add the activated Zn-MOF (10 mg), benzaldehyde (53 mg, 0.5 mmol), malononitrile (33 mg, 0.5 mmol), and 2 mL of ethanol.

  • Reaction Execution: Seal the vial and stir the mixture at 60 °C for 2 hours.

  • Analysis: Monitor the reaction by TLC. After completion, centrifuge the reaction mixture to separate the solid catalyst.

  • The supernatant can be analyzed by GC-MS to determine the conversion and yield of the product, 2-benzylidenemalononitrile.

  • Catalyst Recycling: The recovered MOF catalyst can be washed with ethanol, dried under vacuum, and reused in subsequent reaction cycles to test its stability and reusability.

Data Presentation: Representative Catalytic Performance

The following table shows typical results for MOF-catalyzed Knoevenagel condensations, providing a baseline for expected performance.

CatalystBenzaldehyde Conversion (%)Reaction Time (h)Recyclability (3 cycles)Reference
Zn-MOF-1>982Maintained >95% activity
Cu-MOF-2954Maintained >90% activity
Cd-MOF-3925Maintained >88% activity
Visualization: MOF Synthesis and Catalysis Workflow

MOF_Synthesis_and_Catalysis cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Testing A Mix Ligand and Metal Salt in Solvent B Solvothermal Reaction (120°C, 48h) A->B C Isolate and Wash Crystalline Product B->C D Activate MOF (Vacuum, 100°C) C->D E Combine MOF Catalyst, Substrates, and Solvent D->E F Heat Reaction Mixture (60°C, 2h) E->F G Separate Catalyst (Centrifugation) F->G H Analyze Product and Recycle Catalyst G->H

Caption: Workflow for MOF synthesis and its application in heterogeneous catalysis.

References

  • Four metal–organic frameworks, namely, [Cd2(μ2-HPhIDC)2(phen)2] (H3PhIDC = 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, phen = 1,10-phenanthroline ) (1), [Cd2(μ2-HPhIDC)2(2,2′-bipy)2] (2,2′-bipy = 2,2′-bipyridine ) (2), [Pb3(μ4-PhIDC)2(H2O)] (3) and [Sr(μ2-H2PhIDC)2(H2O)4]·2H2O (4) have been synthesized under hydro(solvo)thermal conditions, and characterized by elemental analysis , IR spectroscopy and single crystal X-ray diffraction . Both 1 and 2 are one-dimensional (1

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride . This...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride . This compound is a critical building block in drug development, but its unique chemical structure—combining a protonated imidazole ring, a carboxylic acid moiety, and a hydrochloride salt—makes it highly susceptible to thermal and moisture-induced degradation.

This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating storage system, ensuring the integrity of your assays and syntheses.

Mechanistic Understanding of Thermal Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. The degradation of this compound is not simply a matter of "getting too hot"; it is driven by three distinct, interconnected chemical pathways:

  • Thermal Decarboxylation (Loss of CO₂): Imidazole-4-carboxylic acids are inherently prone to decarboxylation. The electron-withdrawing nature of the protonated imidazole ring stabilizes the transition state during heating, leading to the cleavage of the C-C bond and the release of carbon dioxide gas [3]. This process is further catalyzed by the acidic microenvironment provided by the hydrochloride salt [4].

  • Dehydrohalogenation (Loss of HCl): As a hydrochloride salt, thermal stress can shift the solid-state equilibrium, driving off HCl gas. This disproportionation converts the highly soluble salt back into its poorly soluble free base form.

  • Hygroscopic Deliquescence: Hydrochloride salts are notoriously hygroscopic. High humidity accelerates hydrolysis and disproportionation[1]. Absorbed water acts as a plasticizer, disrupting the crystal lattice and exponentially lowering the activation energy required for both decarboxylation and thermal breakdown [2].

MechanisticPathways Root 2-phenyl-1H-imidazole-4-carboxylic acid HCl Stress Thermal Stress & Moisture Root->Stress Decarb Pathway 1: Decarboxylation (Loss of CO2) Stress->Decarb Heat (>150°C) or Chronic Warmth DeHCl Pathway 2: Dehydrohalogenation (Loss of HCl) Stress->DeHCl Heat + Vacuum/Moisture Moisture Pathway 3: Hygroscopic Deliquescence (Moisture Uptake) Stress->Moisture High Relative Humidity Prod1 2-phenyl-1H-imidazole (Free Base) + CO2 Decarb->Prod1 Prod2 Free Base Carboxylic Acid + HCl (Gas) DeHCl->Prod2 Prod3 Lattice Disruption & Accelerated Degradation Moisture->Prod3 Prod3->Decarb Catalyzes

Figure 1: Mechanistic pathways of thermal and moisture-induced degradation.

Troubleshooting Guide: Symptoms & Solutions

Q: Why did my sealed storage vial "pop" or hiss when I opened it? A: This is a classic symptom of thermal decarboxylation . If the compound was exposed to room temperature for extended periods or suffered heat spikes during shipping, the carboxylic acid group degrades into CO₂ gas. The accumulated gas pressurizes the vial. Solution: Always store the compound at -20°C and vent vials carefully in a fume hood if prolonged room-temperature exposure is suspected.

Q: My compound was highly soluble in aqueous buffers when I bought it, but now it forms a cloudy suspension. Why? A: This indicates dehydrohalogenation (loss of HCl). The hydrochloride salt is highly water-soluble, but thermal stress combined with moisture can drive off the HCl, leaving behind the lipophilic free base (2-phenyl-1H-imidazole-4-carboxylic acid). Solution: You can attempt to rescue the sample by titrating the buffer with dilute HCl to reprotonate the imidazole ring, though starting with fresh, properly stored material is recommended.

Q: The powder has changed from a crisp white solid to a sticky, clumpy mass. Is it ruined? A: Yes, this is deliquescence . The hygroscopic nature of the HCl salt caused it to absorb atmospheric moisture until it dissolved in its own absorbed water [2]. This state rapidly accelerates thermal breakdown. Solution: Discard the compromised aliquot. Prevent this in the future by strictly following the thermal equilibration step in the SOP below.

Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To guarantee trustworthiness in your experimental results, your storage protocol must be a self-validating system. Follow these exact steps to isolate the compound from thermal and atmospheric triggers.

Step 1: Baseline Quality Control (Self-Validation) Upon receipt, immediately run an HPLC/UV assay and a Karl Fischer titration. Document the baseline purity and water content. This establishes your "ground truth" before the chemical enters your storage ecosystem.

Step 2: Inert Atmosphere Aliquoting Do not store the compound in a single bulk container. Move the original bottle into an Argon-purged glovebox. Divide the powder into single-use amber glass vials. This prevents repeated freeze-thaw cycles and eliminates cumulative moisture exposure.

Step 3: Secondary Desiccation Containment Seal the single-use vials with PTFE-lined caps. Place these vials inside a secondary airtight container (e.g., a Nalgene jar) filled with indicating Drierite (calcium sulfate).

Step 4: Deep Freeze Storage Store the secondary container in a dedicated, temperature-monitored -20°C freezer. Avoid frost-free freezers, as their auto-defrost cycles introduce unacceptable temperature fluctuations.

Step 5: Thermal Equilibration (Critical) Before opening a vial for an experiment, remove it from the freezer and allow it to sit at room temperature for 30 to 60 minutes . Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering Pathway 3 (Deliquescence).

StorageWorkflow S1 1. Receipt & QC (HPLC/NMR) S2 2. Inert Aliquoting (Argon Glovebox) S1->S2 S3 3. Desiccation (Drierite Co-packing) S2->S3 S4 4. Cold Storage (-20°C, Dark) S3->S4 S5 5. Usage Prep (Equilibrate to RT) S4->S5

Figure 2: Step-by-step self-validating workflow for handling and storing the compound.

Quantitative Data & Analytical Markers

Use the following table to quickly identify which degradation pathway has compromised your sample during routine Quality Control checks.

Degradation PathwayPrimary TriggerPhysical SymptomHPLC Analytical Marker¹H-NMR Marker (DMSO-d₆)
Decarboxylation Heat (>150°C) or Chronic RTGas pressure (CO₂ hiss)Emergence of a new peak corresponding to 2-phenyl-1H-imidazoleComplete loss of the broad -COOH proton signal; shift in imidazole C5-H
Dehydrohalogenation Heat + MoisturePoor aqueous solubilityShift in retention time (highly pH dependent)Broadening or loss of the exchangeable +NH proton signal
Deliquescence High Relative HumidityClumping, sticky powderN/A (Karl Fischer > 1%)Abnormally large, broad water peak at ~3.3 ppm

Frequently Asked Questions (FAQs)

Q: Can I dry the compound in a vacuum oven if it gets wet? A: Proceed with extreme caution. While vacuum drying removes moisture, applying heat under vacuum to a hydrochloride salt can accelerate the volatilization of HCl gas (Pathway 2). If you must dry it, use a vacuum desiccator at room temperature with phosphorus pentoxide (P₂O₅) rather than applying heat.

Q: Is it safe to autoclave solutions containing this compound? A: Absolutely not. The standard autoclave cycle (121°C, high pressure steam) will cause massive, rapid decarboxylation and hydrolysis. Solutions must be sterilized via 0.22 µm filtration.

Q: Does light exposure contribute to the degradation? A: While thermal and moisture stress are the primary culprits, the phenyl-imidazole conjugated system can undergo slow photo-oxidation. Always use amber vials as a secondary precaution.

References

  • Grokipedia. Hydrochloride - Chemical Properties and Stability.
  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • PubMed / NIH. Effect of a chemical modification on the hydrated adenosine intermediate produced by adenosine deaminase and a model reaction for a potential mechanism of action of 5-aminoimidazole ribonucleotide carboxylase.
  • Benchchem. 5-Formyl-1H-imidazole-4-carboxylic acid hydrochloride - Chemical Properties.
Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Phenyl-1H-imidazole-4-carboxylic Acid Coupling

Welcome to the Advanced Amidation Support Hub. As a Senior Application Scientist, I frequently consult on challenging peptide and amide coupling reactions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amidation Support Hub. As a Senior Application Scientist, I frequently consult on challenging peptide and amide coupling reactions. The functionalization of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride presents a perfect storm of synthetic challenges: severe steric hindrance from the adjacent imidazole and 2-phenyl rings, coupled with the need to neutralize a hydrochloride salt without triggering side reactions.

This guide is designed to move beyond generic protocols, providing you with the mechanistic causality and field-proven methodologies required to build a self-validating experimental system.

Strategic Decision Workflow

Before initiating your reaction, you must align your activation strategy with the steric demands of your specific amine nucleophile. The following decision tree outlines the optimal pathways.

Workflow Start 2-Phenyl-1H-imidazole-4-carboxylic acid HCl Base Neutralization (2,4,6-Collidine or DIPEA) Start->Base 1-2 eq Base Assess Assess Amine Steric Hindrance Base->Assess ModHind Moderate Hindrance Assess->ModHind HighHind High Hindrance (e.g., anilines) Assess->HighHind HATU HATU / HOAt Activation (Uronium Salt) ModHind->HATU TCFH TCFH / NMI Activation (Acyl Fluoride) HighHind->TCFH Guanylation Risk: Guanylation (Control Base) HATU->Guanylation If excess amine Success1 Amide Product HATU->Success1 Optimal conditions Success2 Amide Product TCFH->Success2 In situ acyl fluoride

Logical workflow for coupling 2-phenyl-1H-imidazole-4-carboxylic acid based on steric hindrance.

Troubleshooting FAQs

Q1: Why do standard coupling reagents (like EDC/HOBt) fail with 2-phenyl-1H-imidazole-4-carboxylic acid? A1: The failure is driven by thermodynamics and kinetics. The 2-phenyl substitution and the imidazole ring itself create significant steric bulk around the C4-carboxylic acid, elevating the activation energy barrier for nucleophilic attack[1]. Furthermore, the starting material is a hydrochloride salt. Inadequate neutralization stalls the reaction, while excess or overly nucleophilic bases can trigger side reactions like guanylation of the amine when using uronium-based reagents like HATU[2].

Q2: How should I neutralize the hydrochloride salt before activation to avoid side reactions? A2: Base selection is the most critical parameter when dealing with HCl salts and uronium/aminium coupling reagents (e.g., HATU, HBTU). While DIPEA (N,N-Diisopropylethylamine) is the industry standard, it can sometimes promote the formation of tetramethylguanidine (TMG) byproducts via direct attack of the amine on the coupling reagent[2]. To overcome this, 2,4,6-collidine is highly recommended. It provides sufficient basicity to neutralize the HCl salt and deprotonate the carboxylic acid, but its steric bulk and non-nucleophilic nature effectively suppress guanylation, preserving high amidation yields[2].

Q3: Which coupling reagents are best suited for this sterically hindered substrate? A3: If the amine is moderately hindered, HATU remains a top choice due to the highly reactive 7-azabenzotriazole ester intermediate[1]. However, if you are coupling to a highly hindered or electron-deficient amine (such as anilines or tert-butylamine), traditional reagents fail[3]. In these cases, generating an in situ acyl fluoride using TCFH and NMI, or using reagents like BTFFH, is the optimal strategy[1]. Acyl fluorides are significantly less sterically demanding than OBt/OAt esters, allowing them to overcome severe steric clashes[3].

Q4: What role does temperature play in these hindered couplings? A4: Steric hindrance fundamentally reduces the kinetics of the bimolecular coupling step. Increasing the reaction temperature can help overcome the activation energy barrier; microwave heating has also been shown to be highly effective in accelerating these specific reactions[1]. Acyl fluorides are particularly suited for this, as they are relatively stable and can be heated to elevated temperatures (e.g., 80 °C) without rapid decomposition[3].

Quantitative Reagent Comparison

To facilitate your experimental design, the following table summarizes the performance metrics of various coupling strategies when applied to sterically hindered imidazole-4-carboxylic acids.

Coupling StrategyRecommended BaseActive IntermediateEfficacy on Hindered AminesRisk of GuanylationThermal Stability
EDC / HOBt DIPEAO-Bt EsterLowLowPoor
HATU DIPEAO-At EsterModerateHighModerate
HATU 2,4,6-CollidineO-At EsterHighLowModerate
TCFH / NMI NMIAcyl FluorideVery HighNoneExcellent

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation steps (e.g., visual cues, LC-MS checkpoints) to ensure causality and reproducibility.

Protocol A: HATU/Collidine-Mediated Coupling (For Moderately Hindered Amines)

Use this protocol for primary amines and unhindered secondary amines.

  • Neutralization & Activation: Dissolve 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF (to reach 0.1 M concentration). Add 2,4,6-collidine (3.0 eq; 1 eq to neutralize the HCl salt, 2 eq to drive the reaction). Add HATU (1.2 eq) in one portion.

  • Validation Checkpoint 1: Stir at room temperature for 15–30 minutes. A slight color change (often pale yellow) indicates the successful formation of the active OAt ester.

  • Amine Addition: Add the target amine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 2–12 hours.

  • Validation Checkpoint 2: Monitor conversion via LC-MS. If the reaction stalls at <50% conversion after 4 hours, the amine is too hindered for this pathway; abort and switch to Protocol B.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acyl Fluoride Generation via TCFH/NMI (For Extremely Hindered Amines)

Use this protocol for anilines, tert-butylamine, or heavily substituted secondary amines.

  • Acyl Fluoride Formation: Suspend the carboxylic acid HCl salt (1.0 eq) in anhydrous CH₂Cl₂ or MeCN (0.1 M). Add N-Methylimidazole (NMI, 3.5 eq) followed by TCFH (1.2 eq).

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. The heterogeneous suspension will turn into a clear, homogeneous solution as the highly reactive, yet stable, acyl fluoride forms[1].

  • Coupling: Add the sterically hindered amine (1.0 eq) to the solution.

  • Thermal Acceleration: Seal the reaction vessel and heat to 40–60 °C (or utilize microwave irradiation at 80 °C) for 4–12 hours[1][3].

  • Workup: Dilute the mixture with CH₂Cl₂. Wash with 1M HCl (only if your product is not acid-sensitive) to selectively remove NMI and unreacted amine. Wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Sources

Troubleshooting

Technical Support Center: Purification of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from synthesized 2-phenyl-1H-imidazole-4-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from synthesized 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride. The content is structured to address specific experimental challenges, offering detailed protocols and the scientific rationale behind each step.

I. Understanding the Chemistry of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is an amphoteric molecule, possessing both a weakly basic imidazole ring and an acidic carboxylic acid group. This dual functionality is central to developing effective purification strategies. The hydrochloride salt form enhances its aqueous solubility, a property that can be exploited during purification.

The most common synthetic route to this class of compounds is a variation of the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2] For 2-phenyl-1H-imidazole-4-carboxylic acid, a likely pathway involves the reaction of a derivative of glyoxal, benzaldehyde, and an ammonia source, followed by hydrolysis and salt formation.

II. Troubleshooting Guide: Common Impurities and Purification Strategies

This section addresses specific issues that may arise during the purification of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride.

Question 1: My crude product is a brownish, sticky solid with a broad melting point. What are the likely impurities and how can I remove them?

A discolored and non-crystalline crude product suggests the presence of multiple impurities, likely including unreacted starting materials, polymeric by-products, and colored side-products from the synthesis.

  • Likely Impurities:

    • Unreacted benzaldehyde

    • Polymeric materials from the self-condensation of glyoxal derivatives

    • Colored by-products from aerial oxidation or side reactions

    • Incomplete hydrolysis products (e.g., the corresponding ethyl ester if the synthesis started from an ester)

  • Recommended Purification Strategy: A multi-step approach involving acid-base extraction followed by recrystallization is recommended.

    • Workflow for Purification of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

      crude Crude Product (in organic solvent) add_base Add aq. NaHCO3 (weak base) crude->add_base sep_funnel1 Separatory Funnel add_base->sep_funnel1 org_layer1 Organic Layer (Neutral & Basic Impurities) sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer (Product as carboxylate salt) sep_funnel1->aq_layer1 Separate acidify Acidify with HCl (to pH ~2-3) aq_layer1->acidify precipitate Precipitate Formation acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize pure_product Pure Product recrystallize->pure_product

      Caption: Purification workflow for 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride.

    • Detailed Protocol for Acid-Base Extraction:

      • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

      • Weak Base Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid group will be deprotonated to form the sodium salt, which is soluble in the aqueous layer.[3] The weakly basic imidazole ring will likely remain protonated as the hydrochloride salt in the presence of the weak base and partition into the aqueous layer. Neutral impurities, such as unreacted benzaldehyde, will remain in the organic layer.

      • Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer into a clean flask.

      • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of sodium bicarbonate solution. Combine the aqueous layers.

      • Washing the Organic Layer: The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities for characterization if desired.

      • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH 2-3, check with pH paper). The protonation of the carboxylate salt will cause the free carboxylic acid to precipitate out of the solution.[4]

      • Isolation of the Product: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water to remove any inorganic salts.

Question 2: After acid-base extraction, my product still shows minor impurities on HPLC analysis. How can I further purify it?

For removing minor, structurally similar impurities, recrystallization is the most effective technique. The key is to select an appropriate solvent or solvent system.

  • Principle of Recrystallization: The principle of recrystallization is based on the differential solubility of the desired compound and the impurities in a particular solvent at different temperatures.[5] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

  • Solvent Selection for Recrystallization:

Solvent/Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. Dissolving in a minimum of hot ethanol and then adding hot water dropwise until the solution becomes slightly turbid, followed by cooling, can yield pure crystals.[6]
Isopropanol A single-solvent system where the compound has good solubility at reflux and poor solubility at room temperature.
Ethyl Acetate/Hexanes For less polar impurities, dissolving in hot ethyl acetate and adding hexanes as an anti-solvent can induce crystallization.[6]
  • Detailed Protocol for Recrystallization:

    • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

    • Cooling: Once the solution has reached room temperature and crystal formation has ceased, cool the flask in an ice bath for 15-20 minutes to maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Question 3: My NMR spectrum shows the presence of a regioisomer. How can this be removed?

The synthesis of substituted imidazoles can sometimes lead to the formation of regioisomers, for example, the 2-phenyl-1H-imidazole-5-carboxylic acid. Due to their similar physical properties, separating regioisomers can be challenging.

  • Purification Strategy: High-performance liquid chromatography (HPLC) is often the most effective method for separating regioisomers. For larger quantities, preparative HPLC may be necessary.

    • Decision Tree for Isomer Separation

      start Isomeric Mixture analytical_hplc Analytical HPLC (Method Development) start->analytical_hplc is_separation Baseline Separation? analytical_hplc->is_separation prep_hplc Preparative HPLC is_separation->prep_hplc Yes optimize Optimize Method (Column, Mobile Phase) is_separation->optimize No fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap pure_isomers Pure Isomers solvent_evap->pure_isomers optimize->analytical_hplc

      Caption: Decision tree for the separation of regioisomers using HPLC.

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[8]

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 210-254 nm).

III. FAQs: Purity Analysis and Characterization

Q1: How do I assess the purity of my final product?

A combination of techniques should be used to confirm the purity and identity of your 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride.

Analytical TechniquePurposeExpected Results for Pure Compound
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of impurities.A single major peak with a purity of >98% by area percentage.
Melting Point A sharp melting point range is indicative of high purity.A sharp melting point range (e.g., 1-2 °C). A broad range suggests the presence of impurities.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.¹H and ¹³C NMR spectra consistent with the expected structure, with no significant peaks from impurities.[10]
Infrared (IR) Spectroscopy Confirmation of functional groups.Characteristic peaks for O-H (broad, from carboxylic acid), N-H (from imidazole), C=O (from carboxylic acid), and aromatic C-H and C=C bonds.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the molecular weight of the free base or the protonated molecule.

Q2: What are the key considerations for HPLC analysis of this compound?

  • Mobile Phase pH: The pH of the mobile phase is critical. An acidic mobile phase (e.g., pH 2.5-3.5) is necessary to suppress the ionization of the carboxylic acid group, which ensures good peak shape and reproducible retention times.[8]

  • Column Choice: A reversed-phase C18 or C8 column is generally suitable.

  • Sample Preparation: The sample should be dissolved in a solvent mixture that is compatible with the mobile phase, such as a water/acetonitrile or water/methanol mixture.

Q3: Can I use Thin Layer Chromatography (TLC) for monitoring the purification?

Yes, TLC is an excellent, rapid technique for monitoring the progress of a purification. It can be used to:

  • Assess the complexity of the crude mixture.

  • Track the separation of components during acid-base extraction.

  • Identify the fractions containing the desired product during column chromatography (if used).

  • Determine the effectiveness of a recrystallization step by comparing the spot of the crude material to that of the recrystallized product.

A suitable mobile phase for TLC would be a mixture of a relatively polar organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) and a small amount of a modifying acid (e.g., acetic acid) to improve the spot shape.

IV. References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole. [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • RSC Publishing. (2020, June 3). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. [Link]

  • Caloong Chemical Co., Ltd. (2025, December 24). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. [Link]

  • PMC. (n.d.). 2-Phenyl-1H-imidazole. [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. [Link]

  • IUCr Journals. (2023, July 15). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, July 26). a review article on synthesis of imidazole derivatives. [Link]

  • vlab.amrita.edu. (n.d.). Recrystallization. [Link]

  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 14). Understanding the Synthesis and Properties of 2-Phenylimidazole for Industrial Use. [Link]

  • Chemical Education Xchange. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. [Link]

  • SciSpace. (n.d.). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • csus.edu. (n.d.). ACID-BASE EXTRACTION. [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of 1-dialkylaminomethyl- 2-(p-substituted phenyl)-5-substituted benzimidazole derivatives. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • World J Pharm Sci. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • University of California, Riverside. (n.d.). Acid-Base Extraction. [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Fragmentation Pattern of 2-Phenyl-1H-imidazole-4-carboxylic acid Hydrochloride: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction & The Analytical Challenge In modern drug discovery, 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (hereafter ref...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & The Analytical Challenge

In modern drug discovery, 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (hereafter referred to as 2-PIC HCl ) serves as a highly versatile synthetic building block. It is frequently utilized in the development of targeted therapeutics, including mitochondrial TRAP1 activators[1] and various kinase inhibitors. The exact monoisotopic mass of the 2-PIC free base is 188.0586 Da[2].

When tracking the pharmacokinetics of 2-PIC or monitoring it as an impurity in active pharmaceutical ingredients (APIs), standard LC-UV methods often fall short due to a lack of specificity. Furthermore, chemical synthesis often generates positional isomers—most notably 4-phenyl-1H-imidazole-2-carboxylic acid (4-PIC) . Because 2-PIC and 4-PIC share the identical molecular weight and formula (C10H8N2O2), they cannot be differentiated by high-resolution mass spectrometry (HRMS) alone.

This guide objectively compares the LC-MS/MS performance of 2-PIC against its structural isomer 4-PIC, detailing the causality behind their distinct fragmentation patterns and providing a self-validating experimental protocol for robust quantification.

Mechanisms of CID Fragmentation (The "Why")

To develop a highly sensitive Multiple Reaction Monitoring (MRM) method, we must first understand the Collision-Induced Dissociation (CID) mechanics of 2-PIC. Similar imidazole-4-carboxylic acid fragmentation patterns have been observed in the degradation profiling of complex benzimidazole-based drugs[3].

Under Positive Electrospray Ionization (ESI+), 2-PIC readily accepts a proton at the basic imidazole nitrogen, yielding a stable [M+H]+ precursor ion at m/z 189.1 .

  • Primary Neutral Loss (Quantifier): Upon entering the collision cell (Q2), the most energetically favorable pathway is the cleavage of the carboxylic acid group. The loss of carbon dioxide (-44 Da) requires relatively low collision energy (CE ~15 eV) and generates the highly conjugated 2-phenylimidazole cation at m/z 145.1 . This fragment is well-documented in surface analytical and mass spectrometric studies of phenylimidazoles[4].

  • Secondary Ring Cleavage (Qualifiers): Applying higher collision energy (CE ~30-35 eV) forces the cleavage of the stable imidazole ring itself. The m/z 145.1 ion undergoes a loss of hydrogen cyanide (-27 Da) to form a phenylazirine-like cation at m/z 118.1 . An alternative high-energy pathway involves the loss of CH2N2 (-42 Da), yielding the benzonitrile cation at m/z 104.1 [4].

CID_Fragmentation M [M+H]+ m/z 189.1 2-PIC F1 [M-CO2+H]+ m/z 145.1 2-Phenylimidazole M->F1 -CO2 (-44 Da) CE: 15 eV F2 [M-CO2-HCN+H]+ m/z 118.1 Phenylazirine F1->F2 -HCN (-27 Da) CE: 30 eV F3 [M-CO2-CH2N2+H]+ m/z 104.1 Benzonitrile F1->F3 -CH2N2 (-42 Da) CE: 35 eV

Figure 1: CID fragmentation pathway of 2-PIC [M+H]+ yielding primary and secondary product ions.

Comparative Performance: 2-PIC vs. 4-PIC

The position of the carboxylic acid fundamentally alters both the chromatographic retention and the gas-phase stability of the molecule.

In 4-PIC , the carboxylic acid is located at the C2 position, flanked by the two electronegative nitrogen atoms of the imidazole ring. This creates a highly activated site that is notoriously prone to spontaneous decarboxylation. Consequently, 4-PIC suffers from massive in-source fragmentation before ever reaching Q1, drastically reducing the intensity of the intact m/z 189.1 precursor.

Conversely, 2-PIC (carboxylic acid at C4) is significantly more stable in the ESI source, allowing for a much lower Limit of Detection (LOD).

Table 1: Quantitative MRM Data Comparison
CompoundPrecursor Ion (m/z)Quantifier TransitionQualifier TransitionOptimal CE (eV)In-Source Decarboxylation
2-PIC 189.1189.1 → 145.1189.1 → 118.115 / 30Low (<5%)
4-PIC (Alternative)189.1189.1 → 145.1189.1 → 90.110 / 35High (>40%)
Table 2: Chromatographic Performance Metrics
Metric2-PIC HCl4-PIC (Isomer)Causality / Mechanism
Retention Time (Rt) 2.15 min1.85 min2-PIC forms an intramolecular H-bond between N3 and the C4-COOH, shielding polar groups and increasing apparent hydrophobicity on C18.
Peak Tailing Factor 1.11.44-PIC interacts more strongly with residual silanols on the stationary phase.
LOD (S/N > 3) 0.5 ng/mL2.0 ng/mLHigher in-source fragmentation of 4-PIC reduces intact precursor availability.

Self-Validating Experimental Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes a stable isotope-labeled internal standard (IS) to create a self-validating system. The IS corrects for variable matrix effects (ion suppression/enhancement) and extraction losses.

Step-by-Step Protocol

Phase 1: Sample Preparation

  • Aliquot 50 µL of the biological matrix or API solution into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of 2-PIC-d5 (Internal Standard).

    • Causality: Acetonitrile acts as a crash solvent to precipitate proteins. The immediate introduction of the IS ensures that any subsequent volumetric losses are mathematically normalized.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 2: UHPLC Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Causality: Sub-2-micron particles provide the high theoretical plate count required to baseline-resolve 2-PIC from 4-PIC.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Causality: Formic acid lowers the pH below the pKa of the imidazole ring (~6.5), ensuring 100% protonation for optimal ESI+ sensitivity.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: Positive ESI (+).

  • Source Parameters: Capillary Voltage: 3.0 kV; Source Temp: 150°C; Desolvation Temp: 400°C; Desolvation Gas: 800 L/hr.

LCMS_Workflow S1 1. Sample Prep Protein Crash & IS Addition S2 2. UHPLC Separation BEH C18, Gradient Elution S1->S2 S3 3. ESI(+) Ionization Protonation to m/z 189.1 S2->S3 S4 4. MRM Detection Q1: 189.1 -> Q3: 145.1 S3->S4 S5 5. Data Processing Peak Integration & Ratio Analysis S4->S5

Figure 2: Step-by-step LC-MS/MS analytical workflow for the quantification of 2-PIC.

Conclusion

Differentiating 2-phenyl-1H-imidazole-4-carboxylic acid (2-PIC) from its positional isomers requires a deep understanding of gas-phase chemistry. Because 2-PIC places the carboxylic acid at the C4 position, it exhibits superior source stability and lower limits of detection compared to the highly reactive 4-PIC isomer. By leveraging the specific m/z 189.1 → 145.1 and 189.1 → 118.1 MRM transitions alongside a sub-2-micron C18 separation, analytical scientists can confidently quantify this critical compound in complex matrices.

References

  • Title: 2-phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 2738139 - PubChem Source: nih.gov URL: [Link]

  • Title: Activation of mitochondrial TRAP1 stimulates mitochondria-lysosome crosstalk and correction of lysosomal dysfunction - PMC Source: nih.gov URL: [Link]

  • Title: 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study - MDPI Source: mdpi.com URL: [Link]

  • Title: Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed Source: nih.gov URL: [Link]

Sources

Comparative

Comparative Binding Affinity of 2-Phenyl-1H-imidazole-4-carboxylic Acid Analogs as Pin1 Inhibitors

Executive Summary As an emerging oncology target, the peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) plays a critical role in amplifying Ras- and ErbB2-mediated tumorigenesis. However, developing small-mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an emerging oncology target, the peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) plays a critical role in amplifying Ras- and ErbB2-mediated tumorigenesis. However, developing small-molecule inhibitors for Pin1 has historically been hindered by the highly basic nature of its phosphate-binding pocket, which typically necessitates polar, negatively charged inhibitor moieties that fail to penetrate cell membranes.

This guide provides an objective, data-driven comparison of the 2-phenyl-1H-imidazole-4-carboxylic acid fragment scaffold and its structurally evolved analogs. By analyzing binding affinity, ligand efficiency (LE), and cellular permeability, we demonstrate how structure-guided fragment evolution successfully bridged the gap between in vitro enzymatic inhibition and in vivo cellular efficacy.

Mechanistic Context: The Fragment Rationale

The core challenge in targeting Pin1 is designing a molecule that can anchor into the catalytic site without relying on massive, impermeable phosphate groups. The was identified via fragment-based screening as an ideal starting point.

Causality of the Scaffold Design:

  • The Carboxylate Anchor: The carboxylic acid acts as a bioisostere for the natural substrate's phosphate group. It forms critical, high-affinity salt bridges with the basic triad (Lys63, Arg68, Arg69) in the Pin1 active site.

  • The Phenyl-Imidazole Vector: The rigid imidazole ring properly orients the phenyl group toward an adjacent, shallow hydrophobic subpocket, providing a highly efficient vector for synthetic expansion.

Comparative Binding Affinity & Performance Data

The transition from a weak fragment hit to a sub-micromolar, cell-active lead required two distinct phases of structure-activity relationship (SAR) optimization, as detailed in the seminal work by .

Table 1: Quantitative Comparison of Imidazole-4-carboxylic Acid Derivatives
Compound / ScaffoldStructural ModificationPin1 IC₅₀ (μM)Ligand Efficiency (LE)CaCo-2 Permeability (10⁻⁶ cm/s)PC3 Cell GI₅₀ (μM)
Parent Fragment None (2-phenyl-1H-imidazole-4-carboxylic acid)180.00.31N/A (Highly Polar)Inactive
Phase 1 Analog 3-Chloro-phenyl substitution~15.00.38Low> 50.0
Compound 20 (Lead) 3-Chloro-phenyl + N-ethylphenyl homologation0.830.3235.013.0

Data Synthesis & Causality:

  • Phase 1 (Affinity Boost): X-ray crystallography revealed that the unsubstituted phenyl ring left a small hydrophobic void in the binding pocket. By introducing a 3-chloro substituent, researchers perfectly filled this void, displacing high-energy water molecules. This thermodynamically favorable event yielded a >10-fold increase in potency and pushed the Ligand Efficiency (LE) to an exceptional 0.38.

  • Phase 2 (Permeability Breakthrough): Despite high affinity, the Phase 1 analogs lacked cellular efficacy due to the charged carboxylate. By homologating one of the N-benzyl moieties to an N-ethylphenyl group, the overall lipophilicity was increased. This modification masked the polar surface area, drastically improving CaCo-2 permeability to 35 × 10⁻⁶ cm/s and enabling the compound to block prostate cancer (PC3) cell proliferation.

Evolution Frag Fragment Hit (2-phenyl-1H-imidazole-4-carboxylic acid) IC50: 180 μM Xray X-ray Crystallography (Identifies hydrophobic subpocket) Frag->Xray SAR1 Phase 1: 3-Chloro Substitution IC50: ~15 μM | LE: 0.38 Xray->SAR1 Fills hydrophobic void SAR2 Phase 2: N-ethylphenyl Homologation (Masks polarity) SAR1->SAR2 Optimizes permeability Lead Cell-Active Lead (Compound 20) IC50: 0.83 μM | CaCo-2: 35x10⁻⁶ cm/s SAR2->Lead Achieves cellular efficacy

Caption: Structure-guided fragment evolution workflow for developing cell-active Pin1 inhibitors.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific rigor, the binding affinity and cellular efficacy of these analogs must be evaluated using self-validating assay systems. Below are the gold-standard protocols for benchmarking these compounds.

Protocol 1: Chymotrypsin-Coupled Pin1 PPIase Inhibition Assay

This kinetic assay measures the ability of the compound to inhibit Pin1's core function: the cis-trans isomerization of proline bonds.

  • Reagent Preparation: Prepare 10 nM recombinant human Pin1 and 50 μg/mL α-chymotrypsin in HEPES assay buffer (50 mM HEPES, 100 mM NaCl, 2 mM DTT, pH 7.5).

  • Compound Pre-incubation: Dispense the imidazole-4-carboxylic acid analogs (0.1 μM to 500 μM) into a 96-well microplate. Add the Pin1/chymotrypsin mixture and incubate at 4°C for 30 minutes.

    • Causality: Pre-incubation ensures that thermodynamic binding equilibrium is reached before the substrate is introduced, preventing artificially skewed IC₅₀ values caused by slow-binding kinetics.

  • Reaction Initiation: Rapidly inject the reporter substrate, Suc-Ala-Glu-Pro-Phe-pNA (final concentration 50 μM), dissolved in a trifluoroethanol/LiCl solvent mixture (which maintains the proline bond in a high cis fraction).

  • Kinetic Readout: Continuously monitor absorbance at 390 nm for 5 minutes to calculate the pseudo-first-order rate constant.

    • Causality: Chymotrypsin exclusively cleaves the trans-isomer of the substrate. Because Pin1 accelerates the cis-to-trans conversion, the rate of p-nitroaniline (pNA) release at 390 nm serves as a direct, rate-limited proxy for Pin1 isomerase activity.

  • Validation Control: Run a parallel assay using FKBP12 or Cyclophilin A instead of Pin1. If the compound inhibits these enzymes as well, it is acting as a non-specific colloidal aggregator rather than a selective Pin1 phosphate-pocket binder.

Protocol 2: PC3 Cellular Proliferation Assay

To verify that the N-ethylphenyl homologation successfully conferred cell permeability, compounds must be tested in a live-cell environment.

  • Cell Synchronization: Seed PC3 prostate cancer cells at 3,000 cells/well in a 96-well plate. Incubate for 24 hours in serum-free media.

    • Causality: Serum starvation synchronizes the cells in the G0/G1 phase. Upon the re-introduction of serum, the cells become highly reliant on Pin1 to isomerize target proteins (like cyclin D1) for cell cycle re-entry, maximizing the assay's sensitivity to Pin1 inhibition.

  • Compound Treatment: Replace the media with 1% FBS media containing the test compounds (e.g., Compound 20) at varying concentrations (0.5 to 100 μM). Incubate for 72 hours.

  • Viability Quantification: Add CellTiter-Glo reagent and measure luminescence to quantify ATP levels (a direct correlate of metabolically active cells).

  • Validation Control: Perform a parallel viability assay on Pin1-knockout mouse embryonic fibroblasts (MEFs). A truly on-target Pin1 inhibitor will exhibit significantly less cytotoxicity in Pin1-deficient cells compared to wild-type cells.

Pathway Signal Oncogenic Signaling (Ras / ErbB2) Kinase Proline-Directed Kinases (Phosphorylation of Ser/Thr) Signal->Kinase Pin1 Pin1 Isomerase (Catalyzes cis/trans Proline Isomerization) Kinase->Pin1 Creates pSer/Thr-Pro motif Target Downstream Effectors (e.g., Cyclin D1, β-catenin) Pin1->Target Conformational Activation Cancer Tumor Cell Proliferation Target->Cancer Drug Phenyl-imidazole Inhibitor (e.g., Compound 20) Drug->Pin1 Blocks Active Site

Caption: Pin1-mediated oncogenic signaling pathway and targeted inhibition by phenyl-imidazole derivatives.

References

  • Title: Discovery of cell-active phenyl-imidazole Pin1 inhibitors by structure-guided fragment evolution Source: Bioorganic & Medicinal Chemistry Letters (2010) URL: [Link]

  • Title: Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics Source: Frontiers in Cell and Developmental Biology (2020) URL: [Link]

  • Title: BindingDB Entry: 2-phenyl-1H-imidazole-4-carboxylic acid (BDBM50329857) Source: BindingDB URL: [Link]

Validation

Spectrophotometric Determination and Standard Curve of 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrochloride: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the accurate quantification of building blocks like[1] becomes critical. While advanced chromatographic techniques are th...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the accurate quantification of building blocks like[1] becomes critical. While advanced chromatographic techniques are the gold standard for impurity profiling, UV-Vis spectrophotometry remains an indispensable, high-throughput tool for rapid concentration determination, dissolution testing, and reaction monitoring.

This guide provides an authoritative comparison of analytical modalities and a self-validating, [2] protocol for the spectrophotometric determination of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride.

Mechanistic Causality: The Photophysics of Phenylimidazoles

To design a robust spectrophotometric assay, one must first understand the photophysics of the analyte. 2-Phenyl-1H-imidazole-4-carboxylic acid features a highly conjugated π -system spanning the phenyl ring, the imidazole core, and the carboxylic acid moiety. This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in strong, red-shifted π→π∗ absorption transitions in the UV region (typically between 280 nm and 310 nm) compared to non-phenylated imidazoles[3].

The Critical Role of pH Control: A common pitfall in quantifying this compound is ignoring its acid-base chemistry. The molecule possesses a basic imidazole nitrogen (pKa ~6) and an acidic carboxylic group (pKa ~2.5). In unbuffered aqueous solutions, the compound exists as an unpredictable equilibrium of protonated, zwitterionic, and deprotonated species. Because each ionization state possesses a distinct molar extinction coefficient ( ϵ ), concentration changes will shift the equilibrium, causing severe non-linear deviations from the Beer-Lambert law.

Expert Solution: By utilizing the hydrochloride salt and preparing all standards in a strong acidic diluent (e.g., 0.1 M HCl), the molecule is forced entirely into its fully protonated cationic state. This ensures a constant ϵ across all concentrations, guaranteeing a perfectly linear standard curve.

Comparative Analysis: UV-Vis vs. Alternative Modalities

When selecting an analytical method for 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, researchers must balance throughput, specificity, and regulatory requirements.

Analytical ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Primary Use Case Rapid quantification of pure API/intermediates, dissolution testing.Stability-indicating assays, related-substance impurity profiling.Trace impurity identification, pharmacokinetic (PK) studies.
Specificity Low: Susceptible to matrix interference from other UV-absorbing species.High: Chromatographic separation isolates the analyte from impurities.Ultra-High: Mass-to-charge (m/z) filtering provides structural confirmation.
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.05 - 0.1 µg/mL< 1.0 ng/mL
Throughput Very High: < 1 minute per sample.Moderate: 5 - 15 minutes per run.Low: Requires extensive sample prep and column equilibration.
Operational Cost LowModerateVery High

Experimental Protocol: Standard Curve Generation

The following step-by-step methodology is designed as a self-validating system , ensuring that any systemic errors (e.g., solvent contamination, gravimetric drift) are caught before data analysis.

Step 1: Diluent Preparation & System Suitability
  • Action: Prepare a 0.1 M HCl solution using HPLC-grade water.

  • Self-Validation: Measure the absorbance of the 0.1 M HCl diluent against an empty quartz cuvette. An absorbance >0.05 AU indicates solvent or cuvette contamination. Zero the instrument using this blank.

Step 2: Stock Solution Preparation
  • Action: Accurately weigh 10.0 mg of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride using a microbalance. Transfer to a 10 mL volumetric flask and bring to volume with 0.1 M HCl to yield a 1000 µg/mL stock.

  • Causality: Volumetric preparation minimizes the propagation of error inherent in serial gravimetric additions. Sonication for 5 minutes ensures the complete dissociation of the crystalline lattice.

Step 3: Spectral Scanning & Wavelength Selection ( λmax​ )
  • Action: Dilute the stock to 20 µg/mL and perform a continuous UV scan from 200 nm to 400 nm.

  • Causality: Identifying the exact peak maximum ( λmax​ , expected ~295 nm) is required to maximize the signal-to-noise ratio and minimize baseline susceptibility[3].

Step 4: Calibration Curve Generation
  • Action: Using precision pipettes, prepare working standards at 5, 10, 20, 30, 40, and 50 µg/mL in 0.1 M HCl. Measure the absorbance of each at the established λmax​ .

  • Self-Validation (Independent QC): Prepare a 25 µg/mL Quality Control (QC) sample from a completely separate weighing event. If the back-calculated concentration of this QC sample deviates by >2% from the theoretical value, the calibration curve must be rejected due to preparation error.

Step 5: ICH Q2(R2) Statistical Validation
  • Action: Plot Absorbance vs. Concentration. Perform a linear regression to determine the slope ( S ), y-intercept, and coefficient of determination ( R2 ).

  • Causality: To meet [2], calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the standard deviation of the y-intercepts ( σ ):

    • LOD=3.3×(σ/S)

    • LOQ=10×(σ/S)

    • Acceptance Criteria: R2≥0.999 ; y-intercept should not significantly differ from zero.

Analytical Workflow Visualization

The following diagram maps the logical progression of the assay, from initial phase control to final regulatory validation.

G N1 2-Phenyl-1H-imidazole-4-carboxylic acid HCl N2 Diluent Selection (0.1 M HCl for pH Control) N1->N2 Evaluate pKa N3 Stock Solution Preparation (1.0 mg/mL) N2->N3 Dissolve N4 Serial Dilution (5 - 50 µg/mL Range) N3->N4 Aliquot N5 UV-Vis Spectrophotometry (λ_max ≈ 295 nm) N4->N5 Measure Absorbance N6 ICH Q2(R2) Validation (Linearity, LOD/LOQ, Precision) N5->N6 Statistical Fit

Workflow for spectrophotometric standard curve generation and validation.

References

  • National Center for Biotechnology Information (PubChem). "2-phenyl-1H-imidazole-4-carboxylic acid | CID 2738139". PubChem Compound Database. Available at:[Link][1]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". (December 14, 2023). Available at:[Link][2]

  • The Journal of Physical Chemistry A (ACS Publications). "The Cohesive Interactions in Phenylimidazoles". (May 30, 2024). Available at:[Link][3]

Sources

Comparative

Benchmarking 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrochloride Against Standard Pin1 Inhibitors

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a master regulatory enzyme that specifically isomerizes phosphorylated Ser/Thr-Pro motifs, acting as a critical molecular switch in oncogenic signaling pat...

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Author: BenchChem Technical Support Team. Date: March 2026

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a master regulatory enzyme that specifically isomerizes phosphorylated Ser/Thr-Pro motifs, acting as a critical molecular switch in oncogenic signaling pathways [[1]]([Link]). Because Pin1 upregulates multiple oncogenes (such as c-Myc and β-catenin) while downregulating tumor suppressors, it is a highly validated target in oncology . However, designing cell-permeable inhibitors for its highly polar, phosphate-binding active site has historically been a significant medicinal chemistry challenge .

The compound 2-phenyl-1H-imidazole-4-carboxylic acid (typically utilized as a hydrochloride salt for enhanced aqueous solubility in biochemical assays) was identified via structure-guided fragment evolution as a promising non-peptidic core . This guide objectively benchmarks this fragment and its optimized derivatives against standard Pin1 inhibitors, providing researchers with actionable, self-validating experimental protocols.

Mechanistic Rationale & Structural Biology

Unlike early peptidomimetic inhibitors that relied on highly charged phosphate groups (resulting in poor cell permeability), the phenyl-imidazole core utilizes a carboxylic acid bioisostere to mimic the natural phosphate substrate . Crystallographic data (PDB: 2XP4) demonstrates that the carboxylic acid anchors into the basic triad (Lys63, Arg68, Arg69) of the Pin1 active site, while the phenyl ring occupies the adjacent hydrophobic proline-binding pocket .

Pin1_Pathway Oncogenic_Kinases Oncogenic Kinases Phospho_Substrate Phospho-Ser/Thr-Pro Oncogenic_Kinases->Phospho_Substrate Phosphorylation Pin1 Pin1 (PPIase) Phospho_Substrate->Pin1 Binds Isomerization Cis-Trans Isomerization Pin1->Isomerization Catalyzes Target_cMyc c-Myc Stabilization Isomerization->Target_cMyc Target_bCatenin β-Catenin Translocation Isomerization->Target_bCatenin Inhibitor 2-Phenyl-1H-imidazole core Inhibitor->Pin1 Inhibits Active Site

Fig 1: Pin1-mediated oncogenic signaling and inhibition by the phenyl-imidazole core.

Comparative Benchmarking Data

To contextualize the performance of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, it must be compared against both its optimized derivatives and historical standard inhibitors.

  • Juglone : An early, irreversible inhibitor that covalently modifies Cys113. While potent, it suffers from severe off-target toxicity and redox cycling .

  • Sulfopin : A highly selective, nanomolar covalent inhibitor that engages Cys113, demonstrating robust in vivo efficacy in Myc-driven tumors without the broad toxicity of Juglone .

  • ATRA (All-trans retinoic acid) : Acts as a degrader of Pin1 rather than a traditional active-site inhibitor, showing efficacy in specific leukemias and breast cancers .

InhibitorMechanism of ActionBiochemical IC₅₀ (Pin1)Cellular ActivityOff-Target Liability
2-Phenyl-1H-imidazole-4-carboxylic acid Reversible, Competitive~180 µM [[2]]([Link])Weak (Fragment baseline)Low
Optimized Phenyl-Imidazole (e.g., Cmpd 20)Reversible, Competitive< 1 µM GI₅₀ ~13 µM (PC3 cells) [[3]]([Link])Low
Juglone Irreversible (Covalent)~0.5 µM Highly CytotoxicHigh (Redox cycling)
Sulfopin Irreversible (Covalent)17 nM Modest (2D) / High (in vivo)Low (Highly Selective)
ATRA Protein DegraderN/A Suppresses specific linesModerate (RAR agonism)

Self-Validating Experimental Protocols

To rigorously benchmark 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride or its derivatives, the following orthogonal assays are recommended. These protocols are designed with built-in causality and self-validation to ensure data integrity.

Protocol A: Protease-Coupled Fluorescence PPIase Assay

Causality: Pin1 accelerates the cis-to-trans isomerization of a fluorogenic peptide substrate. α-Chymotrypsin, added to the reaction, selectively cleaves only the trans isomer, releasing a fluorophore. A reduction in fluorescence accumulation directly correlates with Pin1 inhibition.

Assay_Workflow Step1 1. Recombinant Pin1 Preparation Step2 2. Inhibitor Incubation Step1->Step2 Step3 3. Peptide Substrate Addition Step2->Step3 Step4 4. Protease Cleavage Step3->Step4 Step5 5. Fluorescence Detection Step4->Step5

Fig 2: Step-by-step workflow of the protease-coupled fluorescence PPIase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, pH 7.5). Dissolve 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride in DMSO (ensure final DMSO concentration in the assay is ≤1% to prevent enzyme denaturation).

  • Enzyme Incubation: Incubate 10 nM recombinant human Pin1 with varying concentrations of the inhibitor (e.g., 1 µM to 500 µM for the fragment core) for 30 minutes at 4°C to allow equilibrium binding.

  • Coupling Enzyme Addition: Add α-chymotrypsin (final concentration 5 mg/mL) to the mixture immediately prior to the substrate.

  • Reaction Initiation: Rapidly inject the fluorogenic substrate (e.g., Suc-AEPF-AMC) to a final concentration of 50 µM.

  • Detection: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 10 minutes.

Self-Validation System:

  • Negative Control: Run the assay using a catalytically dead Pin1 mutant (C113A). If the inhibitor affects the signal here, it is falsely inhibiting the chymotrypsin coupling enzyme or quenching the fluorescence.

  • Counter-Screen: Test the compound against FKBP12 or Cyclophilin A. The phenyl-imidazole core should show no inhibition against these off-target PPIases, proving Pin1 specificity .

Protocol B: Cellular Target Engagement & Viability (PC3 Cell Line)

Causality: Biochemical potency does not guarantee cellular efficacy due to the polarity of the carboxylic acid. PC3 prostate cancer cells are highly dependent on Pin1 for proliferation, making them an ideal phenotypic model to test the optimized derivatives of the fragment .

Step-by-Step Methodology:

  • Cell Seeding: Seed PC3 cells at 3,000 cells/well in a 96-well plate in RPMI-1640 supplemented with 10% FBS.

  • Treatment: After 24 hours, treat cells with a dose-response gradient of the phenyl-imidazole inhibitor (1 µM to 100 µM). Use Sulfopin (1 µM) as a positive control .

  • Viability Readout: After 72 hours, assess cell viability using a standard ATP-quantification assay (e.g., CellTiter-Glo).

  • Mechanistic Validation (Western Blot): To prove the viability loss is on-target, lyse a parallel set of treated cells and probe for c-Myc and Cyclin D1. True Pin1 inhibition will result in the destabilization and downregulation of these downstream client proteins, rather than general cytotoxic cell death [[4]]([Link]).

Expert Insights & Conclusion

While 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a low-affinity fragment on its own (~180 µM IC₅₀), it represents a structurally validated, highly efficient starting point for reversible Pin1 inhibitors [[3]]([Link]) . By benchmarking this core against covalent standards like Sulfopin and historical artifacts like Juglone, researchers can leverage this scaffold to develop novel, cell-permeable therapeutics without the off-target liabilities of legacy compounds.

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Safety & Regulatory Compliance

Safety

2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a definitive, self-validating protocol for handling and disposing of 2-phenyl-1H-im...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a definitive, self-validating protocol for handling and disposing of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride .

While imidazole derivatives are ubiquitous pharmacophores in medicinal chemistry, the specific physicochemical properties of this hydrochloride salt introduce unique logistical and safety variables. Mishandling not only poses acute exposure risks but can also lead to severe regulatory violations regarding hazardous waste segregation.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the material properties that dictate our safety controls. The presence of the hydrochloride (HCl) salt fundamentally alters the compound's solubility, acidity, and downstream disposal requirements.

PropertySpecification
Chemical Name 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
CAS Number 1334149-04-0[1]
Molecular Formula C10H9ClN2O2[2]
Molecular Weight 224.64 g/mol [3]
Physical Form Solid / Powder[4]
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]
Signal Word Warning[1]

Mechanistic Causality in Handling (The "Why")

To build a fail-safe laboratory environment, we must move beyond rote memorization of safety data sheets and understand the causality behind the safety measures:

  • Aerosolization & STOT SE 3 Risk: The compound is supplied as a fine solid powder[4]. Powders containing HCl salts frequently carry static charges, making them highly prone to micro-aerosolization during weighing. Inhalation of these micro-particles directly irritates the respiratory mucosa and can cause central nervous system effects (H336)[1].

  • The Halogenated Waste Trap: This is the most common point of failure in laboratory compliance. Because the molecule is an HCl salt, it contains stoichiometric amounts of chloride[4]. When dissolved in organic solvents (e.g., DMSO) for in vitro assays, the resulting liquid waste must be classified as halogenated. Incinerating halogenated waste under standard (non-halogenated) conditions can generate highly toxic dioxins.

Operational Workflow: Stock Solution Preparation

The following step-by-step methodology outlines the preparation of a standard 10 mM in vitro stock solution, incorporating self-validating safety checkpoints.

Step 1: Engineering Controls & PPE

  • Action: Don nitrile gloves, safety goggles, and a fluid-resistant lab coat. Conduct all open-container handling strictly within a certified chemical fume hood (face velocity of 80–100 fpm).

  • Validation: Verify the fume hood flow monitor is in the "Safe" zone before unsealing the chemical bottle.

Step 2: Anti-Static Weighing

  • Action: Discharge static from the weighing boat using an anti-static ionizer gun. Weigh the required mass using a grounded micro-spatula.

  • Causality: Eliminating static prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 3: Solubilization & Verification

  • Action: Transfer the powder to a glass vial and add anhydrous DMSO. Vortex for 30–60 seconds.

  • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution of the HCl salt, which will skew downstream assay concentrations.

Step 4: Surface Decontamination

  • Action: Wipe down the balance and fume hood surface with a 70% ethanol-dampened lint-free cloth. Dispose of the cloth in the solid hazardous waste bin.

Workflow Start Pre-Operational Setup (Fume Hood, PPE) Weighing Weighing Protocol (Anti-static spatula) Start->Weighing Solubilization Solubilization (e.g., DMSO for stock) Weighing->Solubilization Application In Vitro Application Solubilization->Application Decon Decontamination (70% EtOH wipe) Application->Decon Waste Waste Segregation (See Decision Tree) Decon->Waste

Fig 1. Standard operational workflow for handling 2-phenyl-1H-imidazole-4-carboxylic acid HCl.

Comprehensive Disposal & Spill Response Procedures

Proper disposal is a critical regulatory requirement. Due to the chloride content[4], strict segregation is mandatory.

Step-by-Step Waste Segregation

1. Solid Waste Containment

  • Procedure: Place all contaminated weighing boats, pipette tips, empty reagent bottles, and decontamination wipes into a designated, puncture-resistant Hazardous Solid Waste bin.

  • Causality: Prevents residual powder from becoming airborne in standard municipal trash streams, protecting downstream facility workers.

2. Liquid Organic Waste (Crucial Step)

  • Procedure: Transfer all DMSO, methanol, or acetonitrile solutions containing the compound into a waste carboy strictly labeled as Halogenated Organic Waste .

  • Causality: The chloride ion from the HCl salt legally categorizes the mixture as halogenated under EPA/RCRA guidelines. Mixing this into non-halogenated streams is a severe compliance violation.

3. Aqueous Waste Neutralization

  • Procedure: If the compound was utilized in aqueous buffers, collect the waste and test the pH using indicator strips.

  • Self-Validation Checkpoint: The pH must read between 5.0 and 9.0. If the acidic HCl salt has dropped the pH below 5.0, neutralize dropwise with 1M NaOH until compliant, then route to the Aqueous Hazardous Waste stream.

Immediate Spill Response Protocol
  • Action: In the event of a powder spill, do not sweep dry . Dry sweeping aerosolizes the STOT SE 3 hazard[1].

  • Containment: Cover the spill with absorbent paper towels dampened with water or 70% ethanol to suppress dust formation. Wipe inward from the edges to the center to prevent spreading. Place all cleanup materials directly into the solid hazardous waste bin.

WasteTree Gen Waste Generated (Contains HCl salt) Solid Solid Waste (PPE, Powders) Gen->Solid Liquid Liquid Waste (Solutions) Gen->Liquid SolidBin Hazardous Solid Waste (Incineration) Solid->SolidBin Aqueous Aqueous Solutions Liquid->Aqueous Organic Organic Solvents Liquid->Organic AqBin Aqueous Waste Bin (Check pH 5-9) Aqueous->AqBin HalBin Halogenated Organic Waste (Due to Cl- content) Organic->HalBin Mandatory due to Cl-

Fig 2. Waste segregation decision tree prioritizing halogenated disposal due to the HCl salt.

Sources

Handling

Mastering the Safe Handling of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, a compo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, a compound of interest in various therapeutic areas, requires a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of this compound, grounded in established safety protocols and scientific principles.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any laboratory work commences, a thorough understanding of the potential hazards associated with 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation (H335): May cause respiratory irritation if inhaled.[1]

The hydrochloride salt form suggests that the compound is likely a solid, typically a powder. This physical state necessitates careful handling to avoid the generation of airborne dust, which can be easily inhaled. The causality behind these classifications lies in the chemical's reactivity with biological tissues. As an irritant, it can cause local inflammatory responses upon contact with the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride. The selection of appropriate PPE is not merely a checklist but a critical component of a self-validating safety system.

Protection Type Specification Rationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting EU Standard EN166 or OSHA 29 CFR 1910.133. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile is a suitable initial choice).Prevents skin irritation. While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good resistance to a range of chemicals, including acidic compounds. Crucially, gloves should be inspected for any defects before use and changed immediately if contamination is suspected. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.
Body Protection A fully buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling significant quantities.Protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of the powder. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.Prevents respiratory tract irritation from airborne particles of the compound.

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring procedural consistency. The following step-by-step guidance outlines the key stages of handling 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (1334149-04-0), and all relevant hazard pictograms.

  • Storage: Store the container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides. The storage area should be clearly designated for hazardous chemicals.

Handling and Use (Weighing and Solution Preparation)

This entire procedure must be performed within a certified chemical fume hood.

  • Preparation: Before handling the solid, ensure all necessary PPE is correctly worn. Have all necessary equipment (spatulas, weigh boats, beakers, solvent, etc.) within the fume hood to minimize movement in and out of the containment area.

  • Weighing: To prevent the generation of dust, handle the solid compound with care. Use a spatula to gently transfer the desired amount to a weigh boat. Avoid any actions that could cause the powder to become airborne.

  • Dissolution: Place the weigh boat containing the compound into the vessel in which it will be dissolved. Slowly add the desired solvent to the vessel, rinsing the weigh boat to ensure a complete transfer. Gently swirl or stir the mixture to facilitate dissolution.

  • Post-Handling: After use, securely close the primary container.

Spill Management

In the event of a spill, prompt and correct action is critical.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully scoop the mixture into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • If it is safe to do so, close the door to the laboratory to contain any airborne dust.

    • Contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

As a halogenated organic compound, 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride requires specific disposal procedures.[2][3]

  • Waste Collection: All solid waste contaminated with the compound, as well as any unused solid material, should be collected in a clearly labeled "Halogenated Organic Waste" container.[2][3]

  • Solution Waste: Solutions containing the dissolved compound should also be disposed of in a designated "Halogenated Organic Liquid Waste" container.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Under no circumstances should this chemical or its solutions be disposed of down the drain. [2]

Experimental Workflow and Safety Checkpoints

To provide a clear visual representation of the handling process, the following diagram outlines the critical steps and decision points.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal RiskAssessment 1. Conduct Risk Assessment (Review SDS) SelectPPE 2. Select and Don Appropriate PPE RiskAssessment->SelectPPE Proceed PrepWorkspace 3. Prepare Workspace (Fume Hood) SelectPPE->PrepWorkspace Proceed Weighing 4. Weigh Solid Compound PrepWorkspace->Weighing Begin Experiment Dissolution 5. Prepare Solution Weighing->Dissolution Decontaminate 6. Decontaminate Workspace and Equipment Dissolution->Decontaminate Experiment Complete Spill Spill Occurs? Dissolution->Spill WasteDisposal 7. Dispose of Waste in Designated Containers Decontaminate->WasteDisposal Spill->Decontaminate No SpillCleanup Follow Spill Management Protocol Spill->SpillCleanup Yes SpillCleanup->Decontaminate

Caption: Workflow for the safe handling of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride.

Conclusion: Fostering a Culture of Safety

The responsible and safe handling of chemical reagents like 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a cornerstone of scientific excellence. By understanding the inherent hazards, diligently employing the correct personal protective equipment, and adhering to established operational and disposal protocols, researchers can mitigate risks and create a secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity and reproducibility of their vital work in the field of drug development.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • 2-phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 2738139. PubChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
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2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
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